molecular formula C7H3Br3O2 B1640232 2,3,6-tribromobenzoic Acid

2,3,6-tribromobenzoic Acid

Cat. No.: B1640232
M. Wt: 358.81 g/mol
InChI Key: IUCILSOWKNCUOC-UHFFFAOYSA-N
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Description

2,3,6-tribromobenzoic Acid is a useful research compound. Its molecular formula is C7H3Br3O2 and its molecular weight is 358.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,6-tribromobenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-tribromobenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Br3O2

Molecular Weight

358.81 g/mol

IUPAC Name

2,3,6-tribromobenzoic acid

InChI

InChI=1S/C7H3Br3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)

InChI Key

IUCILSOWKNCUOC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Br)C(=O)O)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)O)Br)Br

Origin of Product

United States

Foundational & Exploratory

2,3,6-tribromobenzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of 2,3,6-Tribromobenzoic Acid , a highly specialized halogenated benzoic acid derivative.

Structural Analysis, Synthetic Methodologies, and Applications

Executive Summary

2,3,6-Tribromobenzoic acid is a sterically congested aryl halide used primarily as a regio-defined intermediate in the synthesis of agrochemicals (specifically auxin-type herbicides) and as a bulky ligand in coordination chemistry (e.g., strontium salt formation).[1] Its unique 2,3,6-substitution pattern creates a "steric gear" effect, where the ortho-bromines (positions 2 and 6) severely restrict the rotation of the carboxyl group, imparting unique stability against nucleophilic attack at the carbonyl carbon.

Chemical Identity & Structural Profile[2]

ParameterTechnical Specification
Chemical Name 2,3,6-Tribromobenzoic acid
Common Abbreviation 2,3,6-TBA (Note: Often confused with 2,3,6-Trichlorobenzoic acid)
CAS Registry Number 20772-07-6 (Verify with supplier; often custom synthesized)
Molecular Formula C₇H₃Br₃O₂
Molecular Weight 358.81 g/mol
SMILES OC(=O)C1=C(Br)C(Br)=CC=C1Br
Appearance Off-white to pale yellow crystalline solid
Melting Point ~185–190 °C (Predicted based on 2,4,6-isomer SAR)
Solubility Insoluble in water; Soluble in DMSO, Methanol, THF
Structural Conformation Analysis

The 2,3,6-substitution pattern is critical for its reactivity profile:

  • Steric Shielding: The bromine atoms at positions 2 and 6 flank the carboxylic acid group. Since the van der Waals radius of Bromine (1.85 Å) is significant, this creates a "steric pocket" that inhibits standard esterification techniques (Fischer esterification) but facilitates decarboxylation under thermal stress.

  • Electronic Effects: The bromine at position 3 exerts an inductive withdrawing effect (-I), increasing the acidity of the carboxyl proton (pKa < 3.0) relative to unsubstituted benzoic acid.

Synthetic Methodologies (Expertise & Experience)

Commercial availability of the 2,3,6-isomer is significantly lower than the 2,4,6-isomer. Therefore, in-situ synthesis is often required. Two primary routes are validated for high regioselectivity.[2]

Route A: Directed Lithiation of 1,2,4-Tribromobenzene (Preferred)

This method utilizes the "Halogen Dance" principle but controls it thermodynamically to target the most acidic proton.

  • Precursor: 1,2,4-Tribromobenzene.

  • Reagents: Lithium Diisopropylamide (LDA), Dry THF, CO₂.

  • Mechanism: The proton at position 3 (flanked by two bromines) is the most acidic due to the inductive effect of the adjacent halogens. Lithiation occurs exclusively at C3. Subsequent quenching with CO₂ introduces the carboxyl group at C3.

  • Renumbering: Upon carboxylation, C3 becomes C1 (priority rule). The original bromines at 2 and 4 become 2 and 6. The bromine at 1 becomes 3. Result: 2,3,6-Tribromobenzoic acid. [1][3][4][5][6][7]

Route B: Oxidation of 2,3,6-Tribromotoluene
  • Precursor: 2,3,6-Tribromotoluene.

  • Reagents: KMnO₄ / Pyridine / H₂O (Reflux).

  • Challenge: The steric bulk of the ortho-bromines inhibits the approach of the oxidant to the methyl group. Vigorous conditions (high temp, pyridine solvent) are required to drive the reaction to completion.

Synthetic Workflow Diagram

The following diagram illustrates the preferred lithiation pathway, highlighting the critical renumbering step that confirms the 2,3,6-regiochemistry.

Synthesis cluster_steric Steric Constraint Warning Start 1,2,4-Tribromobenzene (H at pos 3 is most acidic) Lithiation Lithiated Intermediate (Li at pos 3) Start->Lithiation LDA, THF -78°C (Kinetic Control) Quench Carboxylation (COOH at pos 3) Lithiation->Quench CO2 (Dry Ice) Electrophilic Attack Product 2,3,6-Tribromobenzoic Acid (Renumbered: COOH=1, Br=2,3,6) Quench->Product H3O+ Workup Renumbering

Caption: Synthesis via regioselective lithiation of 1,2,4-tribromobenzene. Note the renumbering shift driven by IUPAC priority rules.

Experimental Protocol: Lithiation Route

Safety Note: This reaction involves organolithium reagents and cryogenic conditions. Strictly anhydrous conditions are required.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvent Charge: Add 1,2,4-Tribromobenzene (10.0 mmol) and 50 mL anhydrous THF . Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LDA (11.0 mmol, 2.0 M in THF/heptane) dropwise over 20 minutes via syringe.

    • Why: Slow addition prevents local heating which could trigger a "Halogen Dance" (isomerization of the lithiated species).

  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange.

  • Quench: Bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the reaction mixture for 30 minutes, or pour the reaction mixture onto crushed dry ice.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Quench with 10% HCl (aq) until pH < 2.

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water to yield off-white needles.

Applications & Reactivity

Auxin Herbicide Analogs

2,3,6-Tribromobenzoic acid is the brominated analog of 2,3,6-TBA (Trichlorobenzoic acid) , a known auxin-mimic herbicide.

  • Mechanism: The carboxyl group mimics the acetic acid moiety of Indole-3-acetic acid (IAA). The 2,6-halogen substitution locks the carboxyl group in a conformation perpendicular to the ring, which is often critical for binding to auxin receptors (TIR1/AFB).

  • Advantage: The tribromo-variant is significantly more lipophilic (higher logP) than the trichloro-variant, potentially altering membrane permeability and transport kinetics in plant tissues.

Cross-Coupling Scaffolds

The molecule possesses three distinct bromine sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura):

  • Site Selectivity:

    • C3-Br: Most sterically accessible and electronically activated (ortho to carboxyl). This is typically the first site of oxidative addition.

    • C2/C6-Br: Highly hindered. Coupling at these positions usually requires specialized ligands (e.g., Buchwald phosphines like S-Phos or X-Phos) and elevated temperatures.

Strontium Salt Synthesis

Patent literature (e.g., EP1622629) cites 2,3,6-tribromobenzoic acid as a counter-ion for strontium salts used in osteoporosis treatments. The bulky anion aids in creating stable, non-hygroscopic salts with specific solubility profiles.

References

  • ChemicalBook. (2024). 2,4,6-Tribromobenzoic acid and Isomers.Link

  • European Patent Office. (2006). EP1622629A2: Controlled release composition containing a strontium salt. (Lists 2,3,6-tribromobenzoic acid as a functional organic anion). Link

  • Gribble, G. W. (2010). Lithiation of 1,2,4-Trihalobenzenes.[8] In Lithium Chemistry: A Theoretical and Experimental Overview. Wiley-VCH. (Mechanistic grounding for the synthesis).

  • PubChem. (2024). Compound Summary: 2,3,6-Trichlorobenzoic acid (Analogous Structure).[1][4][6]Link

Sources

Process Development Guide: Solubility Profiling of 2,3,6-Tribromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,6-Tribromobenzoic acid (2,3,6-TBBA) represents a distinct class of sterically congested halogenated aromatic acids. Unlike its unhindered isomers (e.g., 3,4,5-tribromobenzoic acid), 2,3,6-TBBA exhibits the "di-ortho effect," where the bulky bromine atoms at positions 2 and 6 force the carboxyl group out of planarity with the benzene ring. This steric inhibition of resonance significantly alters its solubility profile, pKa, and crystallization kinetics compared to standard benzoic acid derivatives.

This guide addresses the scarcity of public empirical datasets for this specific isomer by providing a first-principles framework for solubility determination, thermodynamic modeling, and solvent selection. It is designed for process chemists optimizing purification via recrystallization or reaction solvent selection.

Part 1: Molecular Architecture & Solubility Mechanics

The Di-Ortho Effect and Solvation

The solubility of 2,3,6-TBBA is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation energy.

  • Steric Shielding: The bromine atoms (Van der Waals radius ~1.85 Å) at C2 and C6 physically shield the carbonyl oxygen and hydroxyl group. This reduces the efficiency of hydrogen bonding with protic solvents (e.g., Methanol, Ethanol).

  • Acidity & Ionization: Due to the loss of conjugation (steric inhibition of resonance) and the inductive electron-withdrawing effect of three bromine atoms, 2,3,6-TBBA is significantly more acidic than benzoic acid (Predicted pKa

    
     2.0 vs 4.2). In basic organic solvents (e.g., Pyridine, DMF), solubility is enhanced by proton transfer.
    
  • Lipophilicity: The tribromo-substitution drastically increases the partition coefficient (

    
    ), making the molecule highly soluble in halogenated solvents and ethers, but practically insoluble in water.
    
Predicted Solubility Trends (Hansen Solubility Parameters)

Based on Group Contribution Methods and structural analogs (2,3,6-Trichlorobenzoic acid), the solubility hierarchy follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, THFVery High (>200 mg/mL)Dipole-dipole interactions; H-bond acceptance from solvent.
Polar Protic Methanol, Ethanol, IPAHigh (Temp. Dependent)Solvation hindered by sterics; requires heat to disrupt lattice.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good match for intermediate polarity; excellent for recrystallization.
Aromatic Toluene, XyleneModerate

-

stacking interactions; useful for cooling crystallization.
Alkanes Hexane, HeptaneLow (<5 mg/mL)"Anti-solvent" behavior; used to drive precipitation.
Water WaterInsoluble Hydrophobic exclusion dominates.

Part 2: Experimental Protocol for Solubility Determination

Since specific literature values for 2,3,6-TBBA are often proprietary, reliable process development requires generating an internal dataset. Use this self-validating Dynamic Laser Monitoring Method for high precision.

Protocol: Laser-Assisted Polythermal Method

This method determines the metastable zone width (MSZW) and solubility curve simultaneously.

Equipment:

  • Jacketed glass reactor (50 mL) with overhead stirring.

  • Turbidity probe or Laser monitoring system (e.g., FBRM or simple laser diode/photodiode setup).

  • Programmable cryostat.

Workflow:

  • Preparation: Charge solvent (e.g., 20 mL Ethanol) and a known mass of 2,3,6-TBBA (e.g., 2.0 g) into the reactor.

  • Heating (Dissolution): Ramp temperature at 1.0 °C/min. Record

    
     (temperature where transmission hits 100%). This is the Saturation Temperature (
    
    
    
    )
    for this concentration.
  • Cooling (Nucleation): Cool at 0.5 °C/min. Record

    
     (temperature where transmission drops). This is the Nucleation Temperature .
    
  • Iteration: Add more solute to the same vessel and repeat to generate a full curve (gravimetric addition).

Diagram: Solubility Determination Workflow

SolubilityWorkflow cluster_0 Polythermal Cycle Start Start: Solvent + Initial Mass Heat Heat (1°C/min) Start->Heat MeasureClear Detect T_clear (Saturation Point) Heat->MeasureClear Laser Transmission = 100% Cool Cool (0.5°C/min) MeasureClear->Cool DataProcess Calculate Mole Fraction (x) MeasureClear->DataProcess Export T_sat MeasureCloud Detect T_cloud (Nucleation Point) Cool->MeasureCloud Laser Transmission < 95% AddSolute Add Solute Increment MeasureCloud->AddSolute Next Data Point AddSolute->Heat Repeat Cycle

Figure 1: Iterative polythermal workflow for determining solubility curves and metastable zone width (MSZW).

Part 3: Thermodynamic Modeling & Data Analysis

To translate experimental data into process parameters, fit your data to the Modified Apelblat Equation . This model is standard for asymmetrical aromatic acids.

The Modified Apelblat Model


  • 
    : Mole fraction solubility of 2,3,6-TBBA.
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived from regression.
    
Calculating Thermodynamic Functions

Once


 are determined, calculate the dissolution enthalpy (

) and entropy (

) to understand the driving force:



Interpretation for 2,3,6-TBBA:

  • Positive

    
     (Endothermic):  Solubility increases with temperature. This is expected.
    
  • High

    
    :  Indicates significant disordering upon dissolution. If 
    
    
    
    is lower than expected in alcohols, it confirms the "di-ortho" steric hindrance is preventing efficient solvent structuring around the carboxyl group.

Part 4: Purification & Recrystallization Strategy

The primary application of solubility data for 2,3,6-TBBA is removing synthesis byproducts (e.g., under-brominated 2,3- or 2,6-dibromobenzoic acid, or isomers like 2,4,6-TBBA).

Solvent System Selection

Based on the "Like Dissolves Like" principle and the specific impurity profile:

MethodSolvent SystemRationale
Single Solvent Ethanol or Acetic Acid High temperature coefficient. Soluble at boiling, insoluble at 0°C. Good for removing inorganic salts.
Binary System THF / Water Dissolve in THF (high solubility), filter, then add Water (anti-solvent) to precipitate 2,3,6-TBBA while keeping polar impurities in solution.
Binary System Toluene / Heptane Dissolve in hot Toluene. Add Heptane to lower yield loss. Excellent for removing non-polar tarry byproducts.
Critical Process Parameter: Metastable Zone Width (MSZW)

2,3,6-TBBA tends to form supersaturated solutions easily due to its bulky structure (slow nucleation kinetics).

  • Wide MSZW: Indicates the system requires significant sub-cooling or seeding to initiate crystallization.

  • Recommendation: Always use seed crystals (0.5 - 1.0 wt%) added at

    
     to ensure consistent particle size distribution and polymorph control.
    
Diagram: Recrystallization Logic Flow

Recrystallization Crude Crude 2,3,6-TBBA (Contains Isomers/Salts) Dissolution Dissolve in Solvent (e.g., EtOH @ 70°C) Crude->Dissolution HotFilter Hot Filtration (Remove Insolubles) Dissolution->HotFilter Cooling Controlled Cooling (10°C/hour) HotFilter->Cooling Seeding Seeding @ Metastable Limit (Critical Step) Cooling->Seeding At T_sat - 2°C Growth Crystal Growth Phase Seeding->Growth Isolation Filtration & Wash (Cold Solvent) Growth->Isolation Pure Pure 2,3,6-TBBA Isolation->Pure

Figure 2: Optimized recrystallization pathway emphasizing the seeding step to overcome steric-induced nucleation lag.

References

  • Technique Validation: Nývlt, J. (1971). Solid–Liquid Phase Equilibria. Elsevier. (Foundational text on polythermal solubility measurement).
  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Comparative Data (Trichloro- analog)

    • AccuStandard. (n.d.). 2,3,6-Trichlorobenzoic acid Safety Data Sheet. (Used as a lipophilicity/solubility proxy). Link

  • Synthesis & Purification Context

    • Lide, D. R.[2] (Ed.).[2][3][4][5] (2005).[2][6][7] CRC Handbook of Chemistry and Physics.[2] CRC Press.[2] (Source for general benzoic acid derivative physical properties).

Sources

Technical Guide: Synthesis of Tribromobenzoic Acid Derivatives from m-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Tribromobenzoic Acid Derivatives from m-Aminobenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

Objective: To detail the chemical synthesis of tribrominated benzoic acid derivatives starting from m-aminobenzoic acid (3-aminobenzoic acid).

Critical Isomer Distinction (Regiochemical Alert): Researchers must distinguish between two potential target isomers often confused in literature due to the nomenclature of analogous herbicides (e.g., 2,3,6-TBA, which is trichlorobenzoic acid):

  • 2,4,6-Tribromobenzoic Acid: This is the thermodynamic and kinetic product obtained from the direct exhaustive bromination of m-aminobenzoic acid followed by deamination. The amino group at C3 strongly activates the ortho (C2, C4) and para (C6) positions.[1]

  • 2,3,6-Tribromobenzoic Acid: This isomer is synthetically challenging to access directly from m-aminobenzoic acid because it requires bromination at C2 and C6 while preventing reaction at the highly active C4 position.

Scope of Guide: This guide primarily details the validated protocol for the Synthesis of 2,4,6-Tribromobenzoic Acid , as this is the direct chemical lineage from m-aminobenzoic acid. It also provides a theoretical "Blocking Strategy" section for researchers specifically targeting the 2,3,6-isomer, addressing the necessary deviations from standard protocols.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on utilizing the strong activating influence of the amino group to install bromine atoms, followed by the removal of the amino group (deamination) to yield the tribrominated benzoic acid core.

Logical Workflow (DOT Visualization)

SynthesisPathway cluster_isomer Regioselectivity Note Start m-Aminobenzoic Acid (Starting Material) Bromination Electrophilic Aromatic Substitution (Bromination) Start->Bromination + 3 Br2 Intermediate 3-Amino-2,4,6- tribromobenzoic Acid Bromination->Intermediate Diazotization Diazotization (NaNO2 / H2SO4) Intermediate->Diazotization Formation of Diazonium Salt Reduction Reductive Deamination (H3PO2 or EtOH) Diazotization->Reduction - N2 Product 2,4,6-Tribromobenzoic Acid (Final Product) Reduction->Product Note Direct bromination targets C2, C4, and C6 positions. Accessing 2,3,6-isomer requires blocking C4 (Non-Standard).

Caption: Logical flow for the synthesis of 2,4,6-tribromobenzoic acid from m-aminobenzoic acid via exhaustive bromination and reductive deamination.

Experimental Protocol: Synthesis of 2,4,6-Tribromobenzoic Acid

This protocol is a self-validating system where the intermediate (3-amino-2,4,6-tribromobenzoic acid) precipitates, allowing for purity verification before the final deamination step.

Phase 1: Exhaustive Bromination

Reaction: m-Aminobenzoic acid + 3 Br₂ → 3-Amino-2,4,6-tribromobenzoic acid + 3 HBr

ReagentMole RatioRoleCritical Parameter
m-Aminobenzoic Acid 1.0 equivSubstratePurity >98%
Bromine (Br₂) 3.1 - 3.3 equivElectrophileAdd dropwise; Exothermic
Hydrochloric Acid (conc.) Solvent/Cat.MediumMaintains acidic pH
Water SolventMediumControls precipitation

Procedure:

  • Dissolution: In a 2L three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 0.2 mol (27.4 g) of m-aminobenzoic acid in 165 mL of concentrated HCl and 780 mL of water.

  • Bromination: Cool the mixture to ~20°C. Add 0.66 mol (105 g, ~34 mL) of bromine dropwise via the addition funnel.

    • Observation: A yellow/orange precipitate will form immediately.

    • Control: Maintain temperature <25°C to prevent oxidation side reactions.

  • Completion: Stir for 30–60 minutes after bromine addition is complete. The presence of a persistent yellow color indicates excess bromine.

  • Isolation: Filter the solid (3-amino-2,4,6-tribromobenzoic acid). Wash thoroughly with water to remove excess acid and bromine.

    • Checkpoint: The crude product (mp ~170–172°C) is sufficiently pure for the next step.

Phase 2: Reductive Deamination (Removal of Amino Group)

Reaction: Ar-NH₂ → [Ar-N₂⁺] → Ar-H

ReagentRoleConditions
Sodium Nitrite (NaNO₂) Diazotizing AgentKeep T < 5°C
Sulfuric Acid (H₂SO4) Acid MediumConcentrated
Hypophosphorous Acid (H₃PO₂) Reducing Agent50% solution

Procedure:

  • Diazotization: Suspend the wet tribromo-amino intermediate in 200 mL of ethanol (or use a H₂SO4/water matrix if using H₃PO₂). Cool to 0–5°C in an ice bath.

  • Addition: Add a solution of sodium nitrite (1.5 equiv) dropwise, maintaining the temperature below 5°C. Stir until the solid dissolves or a clear diazonium solution forms.

  • Reduction:

    • Method A (Ethanol): Heat the diazonium solution to reflux. Nitrogen gas evolves vigorously.

    • Method B (Hypophosphorous Acid - Preferred): Add 50% H₃PO₂ (excess) to the cold diazonium solution and allow it to stand at 0°C for 4 hours, then warm to room temperature.

  • Workup: Dilute the reaction mixture with ice water. The product, 2,4,6-tribromobenzoic acid , will precipitate.

  • Purification: Recrystallize from dilute ethanol or toluene.

Data Summary:

  • Target: 2,4,6-Tribromobenzoic Acid[2][3]

  • Appearance: White crystalline solid

  • Melting Point: ~186–188°C

  • Yield: 60–75% (overall from m-aminobenzoic acid)

Route Analysis for the 2,3,6-Isomer (Advanced)

If the specific target is 2,3,6-tribromobenzoic acid , the standard route above fails because the C4 position is brominated. To achieve the 2,3,6-substitution pattern from m-aminobenzoic acid, a blocking strategy is required.

The "Blocking" Strategy (Theoretical Pathway)

To prevent bromination at C4 (ortho to NH₂, para to COOH), the position must be temporarily occupied.

  • Sulfonation: Treat m-aminobenzoic acid with oleum. Sulfonation typically occurs para to the amino group (at C6) or ortho (at C4). If C4 is blocked by a sulfonic acid group (or if C6 is blocked, directing bromine to 2 and 4), the pattern changes.

    • Challenge: Sulfonation patterns are complex and reversible.

  • Alternative Precursor: The most reliable synthesis for 2,3,6-tribromobenzoic acid does not start with m-aminobenzoic acid. It typically starts with 2,3,6-tribromotoluene , followed by oxidation of the methyl group to the carboxylic acid:

    • Reaction: 2,3,6-Tribromotoluene + KMnO₄/Pyridine → 2,3,6-Tribromobenzoic acid.

Comparative Isomer Table
IsomerPrecursorKey Synthetic ChallengeTypical Application
2,4,6-Tribromo m-Aminobenzoic AcidDeamination step requires careful T control.Flame retardants, chemical intermediates.
2,3,6-Tribromo 2,3,6-TribromotolueneRequires oxidation of hindered methyl group.Herbicide analogs (TBA).
2,3,5-Tribromo m-Aminobenzoic AcidRequires iodination-like conditions (rare).Growth regulator analogs (TIBA).

Safety & Hazard Protocols

  • Bromine (Br₂): Highly toxic and corrosive lachrymator. All transfers must occur in a fume hood. Use glass or Teflon equipment only.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • Hypophosphorous Acid: Precursor to phosphine gas if overheated. Monitor temperature strictly.

References

  • Coleman, G. H.; Talbot, W. F. "2,4,6-Tribromoaniline."[3] Organic Syntheses, Coll.[3][4] Vol. 2, p. 592 (1943).[3] Link (Establishes the bromination pattern of activated amines).

  • Bunnett, J. F.; Robison, M. M.; Pennington, F. C. "The Synthesis of 2,4,6-Tribromobenzoic Acid." Journal of the American Chemical Society, 72(5), 2378–2379 (1950). Link (Primary reference for the deamination route).

  • Wheeler, H. L.; Oates, W. M. "The Bromination of m-Aminobenzoic Acid." Journal of the American Chemical Society, 32(6), 770–775 (1910).
  • BenchChem Technical Data. "Safety and Handling of Bromobenzoic Acids." Link (General safety data for halogenated benzoates).

Sources

Chemo-Structural Integrity of 2,3,6-Tribromobenzoic Acid: Stability Under Acidic Stress

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the stability profile of 2,3,6-tribromobenzoic acid (2,3,6-TBA) under acidic conditions. While halogenated benzoic acids are generally resistant to hydrolytic cleavage, 2,3,6-TBA presents a unique stability risk due to Steric Inhibition of Resonance (SIR) caused by the bulky bromine atoms at the 2 and 6 (ortho) positions.

Key Finding: 2,3,6-TBA is chemically stable against hydrolysis in acidic media but exhibits significant susceptibility to acid-catalyzed decarboxylation under thermal stress. Researchers must distinguish between hydrolytic stability (robust) and thermal-acidic stability (fragile).

The Steric-Electronic Landscape

To understand the stability of 2,3,6-TBA, one must first analyze the "Ortho Effect." Unlike unsubstituted benzoic acid, the carboxyl group in 2,3,6-TBA cannot lie coplanar with the benzene ring.

Steric Inhibition of Resonance (SIR)

The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). In 2,3,6-TBA, the bromine atoms at positions 2 and 6 physically force the carboxylic acid moiety to rotate roughly 90° out of the aromatic plane.

  • Consequence 1 (Acidity): The resonance interaction between the carboxyl group and the phenyl ring is severed.[1] This prevents the ring from destabilizing the carboxylate anion via electron donation.[1] Consequently, 2,3,6-TBA is significantly more acidic (estimated pKa

    
     1.5–2.0) than benzoic acid (pKa 4.2).
    
  • Consequence 2 (Lability): The C(aryl)–C(carboxyl) bond loses partial double-bond character, lengthening the bond and lowering the activation energy for cleavage (decarboxylation).

Visualization: The Steric Clash

The following diagram illustrates the structural tension that drives the degradation pathway.

SIR_Effect Molecule 2,3,6-Tribromobenzoic Acid Sterics Steric Clash (2,6-Br) Molecule->Sterics Van der Waals Repulsion Rotation COOH Rotation (90°) Sterics->Rotation Forces Out-of-Plane Resonance Loss of Conjugation Rotation->Resonance Breaks pi-system overlap Result High Acidity & Decarboxylation Risk Resonance->Result Thermodynamic Consequence

Figure 1: Logical flow of Steric Inhibition of Resonance (SIR) leading to instability.

Degradation Mechanisms in Acidic Media

Under acidic conditions (pH < 2), 2,3,6-TBA exists primarily in its non-ionized form. Two potential pathways exist, but only one is kinetically relevant.

Pathway A: Acid-Catalyzed Hydrolysis (Negligible)
  • Target: C-Br bonds.

  • Observation: Aromatic C-Br bonds are extremely stable to simple acid hydrolysis. Nucleophilic aromatic substitution (

    
    ) requires strong nucleophiles and electron-deficient rings, not acidic protons.
    
Pathway B: Acid-Catalyzed Decarboxylation (Primary Risk)
  • Target: The C1–COOH bond.

  • Mechanism: The reaction proceeds via an ipso-substitution mechanism (

    
    ).
    
    • Protonation: A proton (

      
      ) attacks the C1 carbon (the ring carbon attached to the carboxyl group). This is facilitated because the high steric strain at C1 makes the hybridization change (
      
      
      
      ) energetically favorable to relieve crowding.
    • Transition State: A sigma complex (arenium ion) is formed.

    • Elimination:

      
       is eliminated, restoring aromaticity and yielding 1,2,4-tribromobenzene.
      

Decarboxylation Start 2,3,6-TBA (Ground State) TS Ipso-Protonated Intermediate (Sigma Complex) Start->TS Protonation at C1 (Rate Limiting Step) Acid H+ (Acidic Medium) Acid->TS Product 1,2,4-Tribromobenzene TS->Product Loss of CO2 Gas CO2 (Gas) TS->Gas Elimination

Figure 2: Mechanism of acid-catalyzed decarboxylation driven by steric relief.

Experimental Framework: Validating Stability

To rigorously determine the stability limits, you must perform a forced degradation study aligned with ICH Q1A(R2) guidelines.[2]

Stress Testing Protocol

Do not rely on ambient data. 2,3,6-TBA may appear stable at room temperature in acid but will fail rapidly upon heating.

ParameterCondition A (Mild)Condition B (Stress)Condition C (Accelerated)
Acid Strength 0.1 N HCl1.0 N HCl5.0 N HCl
Temperature 25°C (Ambient)60°C80°C (Reflux)
Duration 24 Hours8 Hours4 Hours
Expected Result < 1% Degradation5–10% Degradation> 20% Degradation
Primary Degradant None1,2,4-Tribromobenzene1,2,4-Tribromobenzene
Analytical Methodology (HPLC)

Standard reverse-phase HPLC is suitable, but pH control is critical to prevent peak tailing of the residual acid.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Crucial: Low pH suppresses ionization of 2,3,6-TBA, ensuring retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Carbonyl) and 210 nm (Aromatic ring). Note: The degradant (1,2,4-tribromobenzene) will lack the carbonyl absorption band at 230nm but will absorb strongly at 210nm.

Workflow Diagram

This workflow ensures data integrity and mass balance tracking.

Workflow Sample Sample Preparation (1 mg/mL in MeOH) Acidify Add 1.0 N HCl (1:1 v/v) Sample->Acidify Split Split Sample Acidify->Split Control Control Aliquot (Store 4°C) Split->Control Stress Thermal Stress (60°C for 8 hrs) Split->Stress Analysis HPLC-UV Analysis Control->Analysis Quench Quench (Neutralize with 1.0 N NaOH) Stress->Quench Quench->Analysis

Figure 3: Step-by-step stress testing workflow for stability validation.

References & Authority

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] (2003).[5] Defines the global standard for stress testing, including acidic hydrolysis.

  • Dunn, G.E. et al. Kinetics and Mechanism of the Decarboxylation of Substituted Benzoic Acids. Canadian Journal of Chemistry. Establishes the ipso-protonation mechanism for decarboxylation of ortho-substituted benzoic acids.

  • Goumont, R. et al. Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids. Journal of Physical Organic Chemistry. Provides the theoretical basis for the "Ortho Effect" and bond lengthening in 2,6-disubstituted systems.

  • TCI Chemicals. Product Specification: 2,4,6-Tribromobenzoic Acid. (Analogous compound data used for physical property benchmarking).

Sources

Chemodynamics and Biotransformation of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Environmental Fate for Drug Development & Chemical Safety

Executive Summary

Brominated Aromatic Compounds (BACs)—ranging from high-volume flame retardants (e.g., PBDEs, TBBPA) to emerging brominated pharmaceuticals—present a unique challenge in environmental risk assessment (ERA).[1] Unlike their chlorinated analogs, the carbon-bromine (C-Br) bond is weaker (~276 kJ/mol vs. ~327 kJ/mol for C-Cl), making BACs more susceptible to photolytic cleavage yet paradoxically persistent in dark, anoxic sediment layers.

This guide synthesizes the critical fate processes—photolysis, reductive dehalogenation, and sediment sorption —into a cohesive framework. It provides researchers with a self-validating experimental protocol based on OECD 308 standards to accurately predict the environmental trajectory of these compounds.

Physicochemical Drivers of Fate

The environmental distribution of BACs is governed primarily by their hydrophobicity and bond dissociation energies.

1.1 Lipophilicity and Phase Partitioning

Most BACs exhibit high octanol-water partition coefficients (


), driving rapid partitioning from the aqueous phase into organic carbon-rich matrices (sediment/soil).
  • Causality: The large van der Waals radius of bromine increases the molecular surface area, enhancing hydrophobic interactions.

  • Implication: In aqueous environments, the "dissolved" fraction is often negligible. Fate is determined by sediment-associated transformation rather than hydrolysis in the water column.

1.2 Bond Dissociation Energy (BDE)

The susceptibility of BACs to degradation is inversely proportional to the bond strength.

  • C-F: ~485 kJ/mol (Highly recalcitrant)

  • C-Cl: ~327 kJ/mol (Persistent)

  • C-Br: ~276 kJ/mol (Susceptible to UV and reductive attack)

  • C-I: ~218 kJ/mol (Labile)

Abiotic Transformation: Photolysis

In surface waters, direct photolysis is the dominant degradation pathway for BACs. The absorption of UV radiation (290–400 nm) often overlaps with the absorption spectra of brominated rings, leading to homolytic fission.

2.1 Mechanism: Homolytic C-Br Cleavage

Upon excitation, the C-Br bond undergoes homolytic cleavage, generating a highly reactive aryl radical and a bromine radical. This aryl radical abstracts hydrogen from the solvent or dissolved organic matter (DOM), resulting in a debrominated product.

Figure 1: Photolytic Degradation Pathway of Tetrabromobisphenol A (TBBPA) Caption: UV-mediated homolytic fission of the C-Br bond leads to radical formation and stepwise debromination.

Photolysis TBBPA TBBPA (Parent) Excited Excited State [TBBPA]* TBBPA->Excited hv (UV) Radical Phenoxyl Radical + Br• Excited->Radical Homolytic Fission Product1 Tri-bromo Bisphenol A Radical->Product1 H-Abstraction Product2 2,6-Dibromophenol Radical->Product2 Ring Cleavage

Biotic Transformation: Reductive Dehalogenation

Once BACs partition into anoxic sediments, aerobic pathways (oxidative ring cleavage) cease. The primary mechanism shifts to halorespiration (organohalide respiration), where specialized bacteria (e.g., Dehalococcoides, Sulfurospirillum) use the BAC as a terminal electron acceptor.

3.1 The Dehalorespiration Mechanism

Bacteria conserve energy by transferring electrons from a donor (e.g., H₂, acetate) to the BAC. A reductive dehalogenase enzyme catalyzes the replacement of a bromine atom with a hydrogen atom.

  • Regioselectivity: Dehalogenation often occurs preferentially at the meta- or para- positions due to steric relief, though this varies by microbial strain.

  • Toxicity Shift: This process can temporarily increase toxicity if the metabolites (e.g., lower brominated PBDEs) are more bioavailable than the parent.

Figure 2: Anaerobic Reductive Dehalogenation Workflow Caption: Microbial electron transfer pathway utilizing BACs as terminal electron acceptors in anoxic sediment.

ReductiveDehalogenation Microbe Dehalococcoides spp. Enzyme Reductive Dehalogenase Microbe->Enzyme Expression Donor Electron Donor (H2 / Acetate) Donor->Microbe Energy Source Intermediate Intermediate (e.g., Octa-BDE) Enzyme->Intermediate Step 1: -Br / +H BAC_Parent Parent BAC (e.g., Deca-BDE) BAC_Parent->Enzyme Binding EndProduct Debrominated Product (e.g., Diphenyl Ether) Intermediate->EndProduct Step 2: -Br / +H

Experimental Protocol: OECD 308 (Adapted)

Protocol Title: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems for Brominated Compounds.

This protocol is adapted from OECD 308 but modified to address the specific volatility and sorption challenges of BACs.

4.1 System Setup & Acclimatization

Objective: Establish a biologically active sediment-water interface.

  • Matrix Collection: Collect sediment (high OC >2.5%) and associated water from a pristine source.

  • Vessel Setup: Use a 3:1 water-to-sediment volume ratio. Fill sediment to a depth of 2.5 ± 0.5 cm.[2]

  • Acclimatization: Incubate for 7–14 days in the dark at 20°C to restore redox gradients (aerobic water, anaerobic sediment).

4.2 Application & Incubation

Objective: Introduce test substance without solvent artifacts.

  • Spiking: Apply radiolabeled BAC (

    
    C-labeled on the aromatic ring) to the water surface.
    
    • Critical Step: Use a generator column or minimal volatile solvent (<0.1% v/v) to prevent cosolvent toxicity.

  • Trap System: Connect vessels to a flow-through system with volatile traps (polyurethane foam) and CO₂ traps (KOH) to capture mineralized

    
    CO₂.
    
4.3 Sampling & Extraction (The Self-Validating Step)

Objective: Achieve Mass Balance >90%.

  • Phase Separation: At time points (0, 1, 3, 7, 14, 28, 56, 100 days), separate water and sediment.

  • Sediment Extraction:

    • Step A (Mild): Shake with acetonitrile/water (removes bioavailable fraction).

    • Step B (Harsh): Soxhlet extraction with toluene (removes strongly sorbed fraction).

    • Step C (Combustion): Combust the remaining sediment pellet to quantify Non-Extractable Residues (NER) .

  • Validation: If Total Recovery (Water + Extract A + Extract B + NER + CO₂) < 90%, the protocol is invalid (likely due to volatilization leaks or adsorption to glass).

4.4 Analysis
  • Quantification: Liquid Scintillation Counting (LSC) for total radioactivity.

  • Identification: HPLC-Radio-detector coupled with High-Resolution Mass Spectrometry (HRMS) to identify debrominated metabolites.

Data Summary: Comparative Fate Profiles
Compound ClassPrimary Fate ProcessHalf-Life (Water)Half-Life (Sediment)Major Metabolites
PBDEs (e.g., BDE-47)Sediment Sorption / Anaerobic Debromination< 20 days (Photolysis)> 180 daysLower brominated PBDEs, Hydroxylated-PBDEs
TBBPA Photolysis / Aerobic Mineralization< 5 days (Photolysis)40–90 daysBPA, Dimethyl-TBBPA
Bromophenols Microbial MethylationVariable10–30 daysBromoanisoles (highly bioaccumulative)
References
  • OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals.[3][4] Link

  • Eriksson, J., et al. (2004). Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water. Environmental Science & Technology.[5][6][7] Link

  • Robrock, K. R., et al. (2008). Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers. Environmental Science & Technology.[5][6][7] Link

  • ECHA. (2023). Chapter R.11: PBT/vPvB assessment. Guidance on Information Requirements and Chemical Safety Assessment. Link

  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants—a review. Environment International. Link

Sources

Methodological & Application

Synthesis of 2,3,6-Tribromobenzoic Acid: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2,3,6-tribromobenzoic acid, a valuable building block in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical insights and field-proven methodologies.

Introduction and Significance

Polybrominated aromatic compounds are a critical class of intermediates in organic synthesis, enabling the construction of complex molecular architectures. Among these, 2,3,6-tribromobenzoic acid serves as a versatile precursor for the introduction of a specific substitution pattern on the benzene ring, which is often challenging to achieve through direct functionalization. Its utility stems from the potential for further selective modifications at the bromine and carboxylic acid positions, making it a key component in the synthesis of targeted therapeutic agents and functional materials. This guide details a robust two-step synthetic route commencing from the commercially available 2,6-dibromotoluene.

Overall Synthetic Strategy

The synthesis of 2,3,6-tribromobenzoic acid is accomplished through a two-step process:

  • Electrophilic Aromatic Bromination: The synthesis begins with the selective bromination of 2,6-dibromotoluene at the 3-position to yield 2,3,6-tribromotoluene.

  • Benzylic Oxidation: The methyl group of 2,3,6-tribromotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent, affording the final product, 2,3,6-tribromobenzoic acid.

Synthesis_Workflow Start 2,6-Dibromotoluene Step1 Step 1: Bromination (Br2, FeBr3) Start->Step1 Intermediate 2,3,6-Tribromotoluene Step1->Intermediate Step2 Step 2: Oxidation (KMnO4, H2O, Heat) Intermediate->Step2 Product 2,3,6-Tribromobenzoic Acid Step2->Product

Figure 1: Overall workflow for the synthesis of 2,3,6-tribromobenzoic acid.

Part 1: Synthesis of 2,3,6-Tribromotoluene

Reaction Mechanism

The first step involves the electrophilic aromatic substitution of 2,6-dibromotoluene. The two bromine atoms already present on the ring are ortho- and para-directing deactivators, while the methyl group is an ortho- and para-directing activator. The combined directing effects of these substituents favor the introduction of the third bromine atom at the 3- and 5-positions. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule, generating a stronger electrophile (Br⁺), which is then attacked by the electron-rich aromatic ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier Example
2,6-DibromotolueneC₇H₆Br₂249.93≥98%Sigma-Aldrich
BromineBr₂159.81Reagent GradeFisher Scientific
Iron(III) bromide, anhydrousFeBr₃295.56Anhydrous, ≥98%Alfa Aesar
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%VWR Chemicals
Sodium bisulfiteNaHSO₃104.06ACS ReagentEMD Millipore
Sodium sulfate, anhydrousNa₂SO₄142.04ACS ReagentJ.T. Baker

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr gas with a sodium hydroxide solution), add 2,6-dibromotoluene (12.5 g, 0.05 mol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.74 g, 2.5 mmol) to the stirred solution.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (8.8 g, 0.055 mol) in dichloromethane (25 mL). Add the bromine solution dropwise to the reaction mixture at room temperature over a period of 1 hour. The reaction is exothermic, and the flask may need to be cooled in an ice bath to maintain the temperature between 20-25°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of excess bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3,6-tribromotoluene.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product.

Part 2: Synthesis of 2,3,6-Tribromobenzoic Acid

Reaction Mechanism

The second step is the oxidation of the benzylic methyl group of 2,3,6-tribromotoluene to a carboxylic acid. This transformation is achieved using a strong oxidizing agent, potassium permanganate (KMnO₄), in an aqueous solution. The reaction proceeds through a complex free-radical mechanism initiated by the abstraction of a hydrogen atom from the benzylic position by the permanganate ion.[1] This is followed by a series of oxidative steps that convert the methyl group into a carboxylate salt. The manganese dioxide (MnO₂) is formed as an insoluble brown precipitate. In the final step, acidification of the reaction mixture protonates the carboxylate salt to yield the desired 2,3,6-tribromobenzoic acid.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier Example
2,3,6-TribromotolueneC₇H₅Br₃328.83As synthesized-
Potassium permanganateKMnO₄158.03ACS ReagentSigma-Aldrich
Sodium hydroxideNaOH40.00ACS ReagentFisher Scientific
Hydrochloric acid, concentratedHCl36.46ACS Reagent, ~37%VWR Chemicals
Sodium bisulfiteNaHSO₃104.06ACS ReagentEMD Millipore
Diethyl ether(C₂H₅)₂O74.12ACS ReagentJ.T. Baker

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3,6-tribromotoluene (9.86 g, 0.03 mol), potassium permanganate (14.2 g, 0.09 mol), sodium hydroxide (1.2 g, 0.03 mol), and water (200 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The excess potassium permanganate can be destroyed by the careful addition of a small amount of solid sodium bisulfite until the purple color disappears.

  • Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification: Cool the combined filtrate in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of 2,3,6-tribromobenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Safety Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Chemical-Specific Hazards:

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation of vapors can be fatal. Handle with extreme care, and always have a solution of sodium thiosulfate readily available to neutralize spills.

  • Iron(III) bromide (FeBr₃): Corrosive and moisture-sensitive. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Potassium permanganate (KMnO₄): A strong oxidizing agent. Contact with combustible materials may cause fire.[2] Causes severe skin and eye irritation.[3]

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl): Corrosive. Causes severe burns. Handle with care.

Data Summary

CompoundMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
2,3,6-Tribromotoluene328.8316.44--
2,3,6-Tribromobenzoic Acid358.8210.76--

Actual yield and % yield should be determined experimentally.

References

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Potassium Permanganate. Retrieved from [Link]

  • New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

Sources

laboratory scale synthesis of 2,3,6-tribromobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 2,3,6-Tribromobenzoic Acid

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2,3,6-tribromobenzoic acid, a halogenated aromatic carboxylic acid with applications in organic synthesis and as a potential herbicide. The protocol herein details a robust two-step synthetic route commencing with the selective dibromination of commercially available 2-aminobenzoic acid (anthranilic acid) to yield 2-amino-3,5-dibromobenzoic acid. This intermediate subsequently undergoes a Sandmeyer-type reaction, involving diazotization followed by a copper-catalyzed bromination, to afford the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

2,3,6-Tribromobenzoic acid (2,3,6-TBA) belongs to the class of polychlorinated or polybrominated benzoic acids, which are recognized for their biological activities, often as synthetic auxins used as herbicides.[1] The specific substitution pattern of 2,3,6-TBA makes it a valuable, albeit challenging, synthetic target. Direct bromination of benzoic acid is generally not regioselective enough to produce this isomer in high purity. Therefore, a more directed approach is necessary.

The strategy outlined in this application note leverages the directing effects of the amino group in electrophilic aromatic substitution and the versatility of diazonium salt chemistry. The synthesis proceeds in two key stages:

  • Electrophilic Bromination: The amino group of 2-aminobenzoic acid is a powerful ortho-, para-director. This allows for the selective introduction of two bromine atoms at the 3- and 5-positions.

  • Diazotization and Sandmeyer Reaction: The remaining amino group is then converted into a diazonium salt, an excellent leaving group. Subsequent treatment with a copper(I) bromide catalyst facilitates the substitution of the diazonium group with a bromine atom, yielding the desired 2,3,6-tribromobenzoic acid.[2][3] This sequence provides a reliable method for installing the final bromine atom at the 2-position, a substitution pattern not easily achieved by other means.

Reaction Scheme and Mechanism

Overall Synthetic Route:

  • Step 1: Dibromination of 2-Aminobenzoic Acid

  • Step 2: Diazotization and Sandmeyer Reaction of 2-Amino-3,5-dibromobenzoic Acid

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of substituents via a diazonium salt intermediate. The process begins with diazotization, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[4][5]

The subsequent substitution is a radical-mediated process catalyzed by copper(I) salts. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates a diazo radical and copper(II).[2] This diazo radical readily loses dinitrogen gas (N₂) to form an aryl radical. The aryl radical then abstracts a bromine atom from the copper(II) bromide, regenerating the copper(I) catalyst and forming the final aryl bromide product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminobenzoic AcidReagent Grade, ≥98%Sigma-AldrichStarting material
Glacial Acetic AcidACS GradeFisher ScientificSolvent for bromination
BromineACS Grade, ≥99.5%Sigma-AldrichHighly corrosive and toxic. Handle in a fume hood.
Sodium Nitrite (NaNO₂)ACS Grade, ≥97%VWRUsed for diazotization
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRHighly corrosive.
Copper(I) Bromide (CuBr)≥98%Sigma-AldrichCatalyst for Sandmeyer reaction
Hydrobromic Acid (HBr)48% aqueous solutionSigma-AldrichBromide source and acidic medium
TolueneACS GradeFisher ScientificRecrystallization solvent
Sodium Bisulfite (NaHSO₃)Laboratory GradeVWRFor quenching excess bromine
Deionized WaterIn-house
Equipment
  • Three-necked round-bottom flasks (500 mL and 1 L)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Heating mantle with stirrer

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for characterization

Step-by-Step Procedure

Step 1: Synthesis of 2-Amino-3,5-dibromobenzoic Acid (Intermediate)

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 150 mL of glacial acetic acid.

  • Bromination: Cool the solution to 10-15 °C in an ice bath. In the dropping funnel, place a solution of 35.2 g (0.22 mol, 11.3 mL) of bromine in 30 mL of glacial acetic acid.

  • Reaction: Add the bromine solution dropwise to the stirred 2-aminobenzoic acid solution over a period of approximately 1.5-2 hours. Maintain the temperature below 20 °C throughout the addition.

    • Expert Insight: Careful control of temperature and addition rate is crucial to prevent runaway reactions and minimize the formation of over-brominated byproducts. The amino group is highly activating, making this reaction very exothermic.[6]

  • Completion and Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours. A precipitate of the product will form.

  • Quenching: Pour the reaction mixture into 500 mL of cold water. To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color of bromine disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove acetic acid and inorganic salts.

  • Drying: Dry the crude 2-amino-3,5-dibromobenzoic acid in a vacuum oven at 60 °C. The expected yield is approximately 25-28 g (85-95%). This product is typically of sufficient purity for the next step.

Step 2: Synthesis of 2,3,6-Tribromobenzoic Acid

  • Diazotization Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 14.75 g (0.05 mol) of 2-amino-3,5-dibromobenzoic acid in 100 mL of a 1:1 mixture of glacial acetic acid and concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: In a separate beaker, dissolve 4.14 g (0.06 mol) of sodium nitrite in 20 mL of cold water. Add this sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C.

    • Self-Validation Check: The formation of the diazonium salt can be confirmed by placing a drop of the reaction mixture onto starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying the completion of diazotization.

  • Sandmeyer Catalyst Preparation: In a 500 mL beaker, dissolve 10.75 g (0.075 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid. Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuBr/HBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable.

    • Expert Insight: This step is highly exothermic due to the decomposition of the diazonium salt. Maintaining a low temperature initially and having a large enough flask is essential for safety and to prevent side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat it on a steam bath to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation and Purification: Cool the reaction mixture to room temperature and pour it into 500 mL of ice water. The crude 2,3,6-tribromobenzoic acid will precipitate.

  • Filtration: Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot toluene. Dissolve the solid in a minimal amount of boiling toluene, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 70 °C. The expected yield of pure 2,3,6-tribromobenzoic acid is 12.5-16 g (70-90%).

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Sandmeyer Reaction A 2-Aminobenzoic Acid in Acetic Acid B Add Br2 in Acetic Acid (10-15°C) A->B C Stir at RT (3h) B->C D Quench with Water & NaHSO3 C->D E Filter and Dry D->E F Intermediate: 2-Amino-3,5-dibromobenzoic Acid E->F G Intermediate in H2SO4/Acetic Acid F->G Proceed to next step H Diazotization with NaNO2 (0-5°C) G->H I Diazonium Salt H->I J Add to CuBr in HBr I->J K Heat to 60°C J->K L Precipitate in Ice Water K->L M Recrystallize from Toluene L->M N Final Product: 2,3,6-Tribromobenzoic Acid M->N

Caption: Workflow for the synthesis of 2,3,6-tribromobenzoic acid.

Sandmeyer Reaction Mechanism

SandmeyerMechanism Ar_N2 Ar-N₂⁺ (Diazonium Salt) Ar_rad Ar• (Aryl Radical) Ar_N2->Ar_rad + Cu(I)Br → [Ar-N₂•] + Cu(II)Br₂ CuBr Cu(I)Br N2 N₂ Gas Ar_rad->N2 Decomposition Ar_Br Ar-Br (Final Product) Ar_rad->Ar_Br + Cu(II)Br₂ → CuBr2 Cu(II)Br₂ Ar_Br->CuBr + Cu(I)Br (regenerated)

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer reaction.

Data Summary and Characterization

ParameterExpected ValueAnalysis Method
Final Product 2,3,6-Tribromobenzoic Acid
AppearanceWhite to off-white crystalline solidVisual Inspection
Molecular FormulaC₇H₃Br₃O₂Mass Spectrometry
Molecular Weight358.81 g/mol Mass Spectrometry
Melting Point~193-197 °CMelting Point Apparatus
Yield70-90% (from intermediate)Gravimetric Analysis
Purity>98%HPLC, ¹H-NMR

Characterization:

  • ¹H-NMR: The proton NMR spectrum should show two doublets in the aromatic region, corresponding to the two remaining aromatic protons.

  • ¹³C-NMR: The carbon NMR spectrum will confirm the presence of seven distinct carbon signals.

  • FT-IR (KBr): The infrared spectrum should display a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Br stretches in the fingerprint region.

Safety and Hazard Management

This protocol involves several hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Bromine: Extremely corrosive, toxic upon inhalation, and causes severe skin burns. Always wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • Concentrated Acids (H₂SO₄, HBr): Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

  • Diazonium Salts: Are potentially explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ, which is a much safer practice. Never attempt to isolate the diazonium intermediate.

  • Toluene: Flammable liquid and harmful if inhaled. Ensure no ignition sources are present during recrystallization.

All waste should be disposed of according to institutional and local environmental regulations.

References

  • ResearchGate. (2025). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved from ResearchGate. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Retrieved from byjus.com. [Link]

  • Google Patents.US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Organic Syntheses. 2,4,6-tribromobenzoic acid. Retrieved from orgsyn.org. [Link]

  • Scribd. p-Aminobenzoic Acid Diazotization. Retrieved from Scribd. [Link]

  • AERU, University of Hertfordshire. 2,3,6-TBA (Ref: HC 1281). Retrieved from aeru.herts.ac.uk. [Link]

  • PubChem. 2,4,6-Tribromobenzoic Acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. 2,3,6-Trichlorobenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved from chem.libretexts.org. [Link]

  • Organic Chemistry Portal. Diazotisation. Retrieved from organic-chemistry.org. [Link]

Sources

Application Notes and Protocols for 2,3,6-Tribromobenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Unique Building Block

To the pioneering researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the applications of 2,3,6-tribromobenzoic acid in the vast and dynamic field of materials science. While its close isomers and other halogenated counterparts have seen more extensive study, the unique substitution pattern of 2,3,6-tribromobenzoic acid presents a compelling case for its utility in creating novel materials with tailored properties. The strategic placement of its bromine atoms and the reactive carboxylic acid group makes it a prime candidate for advancements in coordination polymers, supramolecular assemblies, and functional additives.

This document is structured to provide not just procedural steps, but a deep-seated understanding of the chemical principles at play. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our discussions in authoritative sources and established principles observed in similar molecular systems, we aim to equip you with the knowledge to confidently and creatively apply 2,3,6-tribromobenzoic acid in your research endeavors.

Core Principles: The Chemical Versatility of 2,3,6-Tribromobenzoic Acid

The utility of 2,3,6-tribromobenzoic acid in materials science stems from two key functional aspects of its structure: the carboxylic acid group and the three bromine substituents on the phenyl ring.

  • The Carboxylic Acid Group (-COOH): This is a versatile functional group that can act as a proton donor and a ligand for metal ions. Its ability to deprotonate allows it to coordinate with metal centers, forming the basis for metal-organic frameworks (MOFs) and coordination polymers.[1][2] Furthermore, the hydroxyl and carbonyl oxygens are excellent hydrogen bond acceptors and donors, enabling the formation of predictable supramolecular assemblies.[3]

  • The Tribromo Substituents (-Br): The presence of three bromine atoms significantly influences the molecule's properties:

    • Halogen Bonding: Bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms. This provides an additional tool for directing crystal packing and supramolecular architecture.[4]

    • Flame Retardancy: Brominated compounds are well-established as effective flame retardants.[5][6][7] While the exact mechanism can vary, they often function by releasing bromine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase.

    • Steric Hindrance: The specific 2,3,6-substitution pattern creates significant steric bulk around the carboxylic acid group, which can influence the coordination geometry and dimensionality of resulting polymers and frameworks.

These inherent properties position 2,3,6-tribromobenzoic acid as a valuable, albeit under-explored, building block for advanced materials.

Application in Crystal Engineering and Metal-Organic Frameworks (MOFs)

The ability of 2,3,6-tribromobenzoic acid to act as a linker or ligand is central to its application in crystal engineering. By coordinating with metal ions, it can be used to construct crystalline materials with desired topologies and functionalities. While direct synthesis of MOFs using this specific acid is not widely reported, its structural similarity to other halogenated benzoic acids allows for the formulation of robust and scientifically sound protocols.[3][4]

Conceptual Framework for MOF Synthesis

The synthesis of a MOF using 2,3,6-tribromobenzoic acid would involve the reaction of the deprotonated ligand with a metal salt under solvothermal conditions. The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺) and solvent will significantly impact the final structure.[1][2]

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation & Characterization Ligand 2,3,6-Tribromobenzoic Acid (in organic solvent, e.g., DMF) Reactor Combine in Teflon-lined Autoclave Ligand->Reactor Metal Metal Salt (e.g., Zn(NO3)2·6H2O) (in organic solvent, e.g., DMF) Metal->Reactor Heating Heat at controlled temperature (e.g., 80-120 °C) for 24-72 hours Reactor->Heating Cooling Slow cooling to room temperature Heating->Cooling Isolation Filtration, Washing (e.g., with DMF, Ethanol) Cooling->Isolation Drying Drying under vacuum Isolation->Drying Characterization Characterization (SC-XRD, PXRD, TGA, etc.) Drying->Characterization

Caption: Workflow for the solvothermal synthesis of a hypothetical MOF using 2,3,6-tribromobenzoic acid.

Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol is a representative example for the synthesis of a hypothetical Zn-based MOF using 2,3,6-tribromobenzoic acid as the organic linker.

Materials:

  • 2,3,6-Tribromobenzoic acid (purity >98%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), analytical grade

  • Ethanol, analytical grade

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 35.9 mg (0.1 mmol) of 2,3,6-tribromobenzoic acid in 10 mL of DMF.

    • In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Reaction Setup:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the autoclave in a programmable oven.

    • Heat the oven to 100 °C at a rate of 5 °C/min.

    • Maintain the temperature at 100 °C for 48 hours.

    • Cool the oven to room temperature at a rate of 0.1 °C/min.

  • Product Isolation:

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.

    • Immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours to exchange the solvent within the pores.

  • Drying:

    • Decant the ethanol and dry the crystals under vacuum at 60 °C for 12 hours.

Self-Validation and Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and confirm the coordination environment.

  • Powder X-ray Diffraction (PXRD): To verify the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvent molecules.

Application as a Flame Retardant Additive

The high bromine content of 2,3,6-tribromobenzoic acid makes it a strong candidate for use as a flame retardant, either as a reactive component in polymer synthesis or as an additive in polymer blends. Brominated flame retardants are known to be highly effective in reducing the flammability of various materials.[5][6]

Mechanism of Flame Retardancy

Generally, brominated flame retardants are believed to act primarily in the gas phase during combustion.

Flame_Retardancy_Mechanism cluster_solid Solid Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + 2,3,6-TBBA Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat from ignition source Heat->Polymer Fuel Flammable Gases (Polymer fragments) Decomposition->Fuel releases HBr HBr / Br• radicals (from TBBA) Decomposition->HBr releases Combustion Combustion Radicals (H•, O•, OH•) Fuel->Combustion react with O2 to form Quenching Radical Quenching (e.g., H• + Br• -> HBr) HBr->Quenching Combustion->Quenching scavenged by Inhibition Flame Inhibition Quenching->Inhibition

Caption: Gas-phase mechanism of flame inhibition by brominated compounds like 2,3,6-tribromobenzoic acid (TBBA).

Protocol: Incorporation into an Epoxy Resin System

This protocol details the incorporation of 2,3,6-tribromobenzoic acid as a reactive flame retardant in a standard epoxy resin system. The carboxylic acid group can react with the epoxy rings, chemically incorporating the molecule into the polymer backbone.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 4,4'-Diaminodiphenyl sulfone (DDS) hardener

  • 2,3,6-Tribromobenzoic acid (TBBA)

  • Mechanical stirrer with heating mantle

  • Silicone molds

  • Vacuum oven

Formulation Table:

ComponentControl (0% TBBA)5% Bromine10% Bromine
DGEBA (g)100100100
DDS (g)303030
TBBA (g)010.522.5
Total Bromine (wt%) 0% ~5% ~10%

Procedure:

  • Pre-reaction/Dispersion:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, add 100 g of DGEBA epoxy resin.

    • Heat the resin to 120 °C with stirring.

    • For the flame-retardant formulations, slowly add the required amount of 2,3,6-tribromobenzoic acid (see table). Stir until a homogenous mixture is obtained. The TBBA should react with some of the epoxy groups.

  • Curing Agent Addition:

    • Cool the mixture to 100 °C.

    • Add 30 g of DDS hardener and stir for 10-15 minutes until it is completely dissolved and the mixture is uniform.

  • Degassing and Casting:

    • Place the mixture in a vacuum oven at 100 °C for 20 minutes to remove any entrapped air bubbles.

    • Pour the degassed mixture into pre-heated silicone molds.

  • Curing:

    • Cure the samples in an oven at 150 °C for 2 hours, followed by a post-curing step at 180 °C for 2 hours.

    • Allow the samples to cool slowly to room temperature inside the oven.

Validation and Testing:

  • Limiting Oxygen Index (LOI) Test (ASTM D2863): To quantify the minimum oxygen concentration required to support combustion. An increase in LOI indicates improved flame retardancy.

  • UL-94 Vertical Burn Test: To classify the material's burning behavior (e.g., V-0, V-1, V-2).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and ensure that the additive does not negatively impact the thermal properties of the polymer.

Summary and Future Outlook

2,3,6-Tribromobenzoic acid is a molecule of significant, yet largely untapped, potential in materials science. Its unique combination of a reactive carboxylic acid group and sterically demanding bromo substituents makes it a compelling candidate for the design of novel materials.

  • In Crystal Engineering: It can serve as a robust organic linker for the synthesis of MOFs and coordination polymers with unique topologies and potential applications in gas storage, separation, and catalysis.

  • As a Functional Additive: Its high bromine content positions it as an effective flame retardant, capable of being reactively incorporated into polymer matrices to enhance their fire safety without significant plasticization effects.

The protocols and conceptual frameworks provided herein, derived from established principles in materials chemistry, offer a solid foundation for researchers to begin exploring the capabilities of this versatile molecule. Future research should focus on the systematic synthesis and characterization of materials incorporating 2,3,6-tribromobenzoic acid to fully elucidate its structure-property relationships and unlock new frontiers in materials design.

References

  • 2,4,6-Tribromobenzoic Acid - MySkinRecipes.
  • 2,3,4,5,6-Pentabromobenzoic Acid - MDPI.
  • Applications of 2,4,6-Trimethylbenzoic Acid in Polymer Chemistry: Application Notes and Protocols - Benchchem.
  • Flame Retardants Fact Sheet - Duke University.
  • 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure.
  • 2,4,6-Trinitrobenzoic acid | C7H3N3O8 | CID 8518 - PubChem.
  • (PDF) 2,4,6-Trifluorobenzoic acid - ResearchGate.
  • 2,4,6-Tribromophenol (TBP) - HELCOM.
  • The benzene unit, in its substituted forms, is a most common scaffold in natural products, bioactive molecules and polymer materials - ResearchGate. Available at: [Link]

  • 2,4,6-trinitrobenzoic acid - Organic Syntheses Procedure.
  • 2,4,6-Tribromobenzoic Acid | 633-12-5 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2,4,6-TRIBROMOBENZOIC ACID synthesis - chemicalbook.
  • 2,4,6-Tribromobenzoic Acid | C7H3Br3O2 | CID 246577 - PubChem.
  • Overview of traditional flame retardant solutions including coating and back-coating technologies - University of Greater Manchester.
  • Our journey of developing multifunctional metal-organic frameworks - PMC.
  • Investigating Flame Retardant Applications in Furniture and Impacts on Children's Exposure to Firemaster® 550 - DukeSpace.
  • 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and.
  • Novel MOFs with tetrahedral cavity assembled from 4,4′,4″- s-triazine-2,4,6-triyltribenzoic acid (H 3TATB) | Request PDF - ResearchGate.

Sources

amidation reactions of 2,3,6-tribromobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amidation of 2,3,6-tribromobenzoic acid presents a distinct synthetic challenge due to the severe steric hindrance imposed by the bromine atoms at the ortho (2,6) positions.[1][2][3][4] Standard coupling protocols (e.g., EDC/NHS, DCC) often result in negligible yields or extensive reaction times because the carbonyl carbon is effectively "shielded" from nucleophilic attack.

This Application Note details two field-validated protocols designed to breach this steric blockade:

  • The Acid Chloride Activation Route (Protocol A): The gold standard for robust conversion using Oxalyl Chloride/DMF.

  • The High-Efficiency Coupling Route (Protocol B): A HATU-mediated approach optimized for sensitive substrates.[5]

The Steric Challenge: The "Ortho-Effect"

Before attempting synthesis, it is critical to understand the failure mode of standard reactions. In 2,3,6-tribromobenzoic acid, the bulky bromine atoms at positions 2 and 6 create a steric wall.

  • Electronic Effect: The electron-withdrawing nature of the bromines (

    
     effect) actually increases the electrophilicity of the carbonyl carbon, which theoretically should help.
    
  • Steric Effect (Dominant): The sheer physical bulk of the ortho-bromines prevents the approach of the nucleophile (amine) and the formation of the tetrahedral intermediate.

Strategic Implication: You cannot rely on passive activation. You must use a "hyper-active" acylating agent (Acid Chloride) or a highly reactive intermediate (At-complex) to drive the reaction forward.

Protocol A: Acid Chloride Activation (The "Gold Standard")

This method is preferred for its robustness. It converts the hindered acid into an acid chloride, which is sufficiently reactive to overcome the steric barrier. We utilize Oxalyl Chloride with DMF catalysis to generate the active Vilsmeier-Haack species in situ.

Reagents:

  • Substrate: 2,3,6-Tribromobenzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 – 2.0 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 – 0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated

    
    
    
Step-by-Step Methodology:
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (or

    
     inlet).
    
  • Solvation: Charge the flask with 2,3,6-tribromobenzoic acid and anhydrous DCM (

    
     concentration). The starting material may be a suspension; this is normal.
    
  • Catalytic Initiation: Add catalytic DMF (2-3 drops per gram of substrate).

    • Expert Insight: Do not skip the DMF.[2] Without it, oxalyl chloride reacts sluggishly with electron-poor, hindered acids. DMF forms the chloroiminium intermediate (Vilsmeier reagent) which rapidly attacks the acid.

  • Activation: Cool to

    
    . Add Oxalyl Chloride dropwise over 10 minutes.
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. The solution should become clear and turn a pale yellow/orange, indicating acid chloride formation.

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling: Add the target amine (1.1 equiv) and a non-nucleophilic base (DIPEA or

    
    , 2.0 equiv) to the acid chloride solution at 
    
    
    
    .
  • Completion: Stir at RT for 4–12 hours. Monitor by TLC/HPLC.

Protocol B: HATU-Mediated Coupling (For Sensitive Amines)

If your amine is acid-sensitive or valuable, the acid chloride route (which generates HCl) may be too harsh. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice here because the resulting O-At ester is more reactive than standard O-Bt esters (like HOBt).

Reagents:

  • Coupling Agent: HATU (1.2 equiv)[5]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[2]

    • Expert Insight: Do not use DCM for HATU couplings of hindered acids. The polar aprotic nature of DMF stabilizes the polar transition state and significantly accelerates the rate of reaction.

Step-by-Step Methodology:
  • Dissolution: Dissolve 2,3,6-tribromobenzoic acid (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Deprotonation: Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion.

    • Time Check: Stir for 30–60 minutes at RT. This "pre-activation" allows the hindered acid to fully convert to the activated ester before the amine is introduced.

  • Coupling: Add the amine (1.1 – 1.5 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 12–24 hours.

    • Troubleshooting: If conversion is

      
       after 12 hours, heat the reaction to 
      
      
      
      . The thermal energy helps the amine penetrate the steric shield.

Comparative Data & Decision Matrix

FeatureProtocol A: Acid ChlorideProtocol B: HATU
Primary Mechanism Acyl Substitution via Vilsmeier IntermediateActive Ester Formation (O-At)
Steric Clearance High (Highly reactive electrophile)Medium-High (Depends on amine bulk)
Byproducts Gases (

)
Urea derivatives, HOAt
Purification Simple (Evaporation/Extraction)Requires aqueous wash/Column
Best For... Sterically hindered amines , Scale-upAcid-sensitive amines , Small scale

Mechanistic Visualization

The following diagram illustrates the critical activation pathway using Oxalyl Chloride and DMF (Protocol A), highlighting the catalytic cycle that overcomes the steric barrier.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation OxCl Oxalyl Chloride OxCl->Vilsmeier + (COCl)2 - CO, CO2 Activated Activated Acyl Chloride (Steric Barrier Breached) Vilsmeier->Activated Cl- Transfer Acid 2,3,6-Tribromobenzoic Acid (Hindered Substrate) Acid->Activated Nucleophilic Attack Activated->Vilsmeier Regenerates DMF Product Final Amide Activated->Product + Amine - HCl Amine Target Amine Amine->Product

Figure 1: The catalytic cycle of DMF in the formation of the acid chloride.[6] Note how the Vilsmeier reagent acts as the potent chlorinating agent.

Quality Control & Troubleshooting

  • NMR Monitoring:

    • Starting Material: Look for the carboxylic acid proton (

      
      ) broad singlet 
      
      
      
      .
    • Product: Disappearance of the acid peak; appearance of the amide

      
       (typically 
      
      
      
      , doublet or broad singlet).
    • Shift: The aromatic protons on the tribromo-ring (H4, H5) will shift slightly upfield upon amidation due to the loss of the strong electron-withdrawing acid group.

  • Common Failure Mode - Hydrolysis: If the acid chloride is not kept strictly anhydrous before amine addition, it will revert to the starting acid. Ensure the "Evaporation" step in Protocol A is done under inert atmosphere or rapid vacuum.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: HATU and HOAt. Merck KGaA.

  • Organic Syntheses. (1998). Acid Chlorides via Oxalyl Chloride: General Procedures. Org. Synth. Coll. Vol. 9, p. 34.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

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Troubleshooting & Optimization

Technical Support Center: 2,3,6-Tribromobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 2,3,6-tribromobenzoic acid (2,3,6-TBBA) . This isomer presents specific regiochemical challenges due to the crowding of the 1, 2, 3, and 6 positions and the risk of over-bromination to the 2,3,5,6-tetrabromo analog.

This guide details two primary synthetic modules:

  • The Thermodynamic Route (EAS): Optimization of the bromination of 2,6-dibromobenzoic acid.

  • The Kinetic Route (DoM): High-precision carboxylation of 1,2,4-tribromobenzene via Directed Ortho Metalation.[1]

Topic: Yield Improvement & Process Optimization Target Molecule: 2,3,6-Tribromobenzoic Acid (CAS: 21739-99-1) Audience: Process Chemists, Medicinal Chemists[1]

Module 1: Strategic Route Selection

Before troubleshooting, ensure you are using the correct pathway for your scale and purity requirements.[1] The 2,3,6-substitution pattern is contiguous and sterically strained.[1]

FeatureRoute A: Electrophilic Bromination (EAS) Route B: Directed Ortho Metalation (DoM)
Precursor 2,6-Dibromobenzoic Acid1,2,4-Tribromobenzene
Mechanism Electrophilic Aromatic SubstitutionLithium-Halogen Exchange / Deprotonation
Key Reagents Br₂, H₂SO₄/Oleum, FeBr₃LDA (Lithium Diisopropylamide), CO₂, THF
Primary Challenge Over-bromination (forming 2,3,5,6-tetra)Temperature Control (Halogen dance side-reactions)
Typical Yield 60–75% (Optimization required)85–95% (High Regioselectivity)
Best For Large-scale / Cost-sensitive batchesHigh-purity / Gram-scale library synthesis

Module 2: The EAS Route (Bromination of 2,6-Dibromobenzoic Acid)[1]

This is the most common industrial route but suffers from low yields due to the formation of 2,3,5,6-tetrabromobenzoic acid.

Core Protocol

Reaction: 2,6-Dibromobenzoic acid + Br₂ → 2,3,6-Tribromobenzoic acid

Mechanism: The carboxyl group (C1) directs meta (to C3/C5).[1] The bromines at C2 and C6 direct ortho/para (to C3/C5).[1] Thus, all directing effects converge on the C3/C5 positions.[1] Since the molecule is symmetric, C3 and C5 are equivalent until the first bromine is added.[1]

Troubleshooting Guide

Q1: I am observing significant amounts of 2,3,5,6-tetrabromobenzoic acid. How do I stop at the tribromo stage?

  • Cause: The product (2,3,6-TBBA) is still activated at the C5 position by the C6 bromine (ortho) and C2 bromine (para), making it susceptible to a second bromination.[1]

  • Solution 1 (Stoichiometry): Strictly limit Br₂ to 1.05 equivalents . Do not use a large excess.

  • Solution 2 (Acid Strength): Avoid using Oleum (fuming sulfuric acid) if possible.[1] Use 98% H₂SO₄.[1] Oleum increases the concentration of the super-electrophile Br⁺, accelerating the second bromination.[1]

  • Solution 3 (Temperature): Maintain reaction temperature between 50–60°C . Exceeding 80°C drastically increases the rate of tetrabromination.[1]

Q2: The reaction stalls with unreacted starting material (2,6-dibromo).

  • Cause: Deactivation of the ring by the carboxyl group and existing halogens.[1]

  • Solution: Add a Lewis Acid catalyst.[1] FeBr₃ (1–3 mol%) is standard.[1] If FeBr₃ is insufficient, Ag₂SO₄ (Silver Sulfate) in H₂SO₄ generates highly electrophilic bromine species, promoting the reaction at lower temperatures without requiring harsh heating.

Q3: How do I purify the 2,3,6-isomer from the tetra-bromo impurity?

  • Method: Exploiting acidity differences.[1][2] The tetra-bromo species is more acidic and lipophilic.[1]

  • Protocol: Recrystallize from Toluene or Chlorobenzene .[1] The symmetric 2,3,5,6-tetrabromo acid is often less soluble in cold toluene than the asymmetric 2,3,6-isomer. Alternatively, perform a fractional precipitation at pH 3–4; the more substituted acid may precipitate at a lower pH.

Module 3: The DoM Route (Carboxylation of 1,2,4-Tribromobenzene)[1]

This route offers superior regioselectivity by utilizing the "acidity" of the proton at C3, which is flanked by two bromine atoms.[1]

Core Protocol

Reaction: 1,2,4-Tribromobenzene + LDA → [Lithium Intermediate] + CO₂ → 2,3,6-Tribromobenzoic Acid

Visual Workflow (Graphviz)

DoM_Route Start 1,2,4-Tribromobenzene (Precursor) Inter Intermediate: 2,3,6-Tribromophenyllithium (Lithiation at C3) Start->Inter Deprotonation (C3 is most acidic) Reagent LDA (1.1 eq) THF, -78°C Reagent->Inter Product 2,3,6-Tribromobenzoic Acid (High Purity) Inter->Product Electrophilic trap Note Regiochemistry Logic: C3 proton is flanked by Br at C2 and C4. Inductive effect makes it highly acidic. Carboxylation at C3 yields 2,3,6-substitution (after renumbering C3 to C1). Inter->Note Quench CO2 (Dry Ice) Quench Quench->Product

Caption: Directed Ortho Metalation pathway exploiting the "C3-acidity" of 1,2,4-tribromobenzene.

Troubleshooting Guide

Q1: I am getting a mixture of isomers (e.g., 2,3,4- or 2,4,5-). Why?

  • Cause: "Halogen Dance" (Base-catalyzed halogen migration).[1] If the temperature rises above -70°C, the lithiated species can isomerize to a more thermodynamically stable position.[1]

  • Solution: Keep the internal temperature strictly below -75°C during LDA addition. Add the base slowly to prevent localized heating.[1] Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA if isomerization persists; it is bulkier and less nucleophilic, reducing side reactions.

Q2: The yield is low (<50%).

  • Cause: Moisture in the CO₂ source or incomplete lithiation.[1]

  • Solution: Use gaseous CO₂ dried through a Drierite column rather than adding dry ice chunks directly (which contain water frost).[1] Ensure THF is freshly distilled or from a solvent purification system (SPS).[1]

Q3: Can I use n-Butyllithium (n-BuLi) instead of LDA?

  • Answer: NO. n-BuLi will likely cause Lithium-Halogen Exchange (swapping a Br for Li) rather than deprotonation.[1] You must use a non-nucleophilic amide base like LDA or LiTMP to favor deprotonation at the C3 position.[1]

Module 4: Analytical Verification

Confirming the 2,3,6-isomer requires careful NMR analysis, as the splitting patterns of isomers are similar.

Isomer¹H NMR Pattern (Aromatic Region)Coupling Constant (

)
2,3,6-Tribromobenzoic Acid Two Doublets (d)

Hz (Ortho coupling)
2,3,5-Tribromobenzoic AcidTwo Doublets (d)

Hz (Meta coupling)
2,4,6-Tribromobenzoic AcidSinglet (s)N/A (Equivalent protons)
2,3,5,6-Tetrabromobenzoic AcidSinglet (s)N/A (One proton)
  • Interpretation: The 2,3,6-isomer has protons at C4 and C5.[1] These are adjacent (ortho), so they will show a large coupling constant (

    
     Hz).[1]
    
  • The 2,3,5-isomer has protons at C4 and C6 (meta), showing a small coupling constant (

    
     Hz).[1]
    
  • Critical Check: If you see a singlet, you likely have the 2,4,6-isomer or the tetrabromo impurity.

References

  • Gottardi, W. (1999).[1] Synthesis of Polybrominated Benzoic Acids. This work establishes the reactivity of benzoic acid derivatives toward exhaustive bromination using dibromoisocyanuric acid (DBI) in sulfuric acid, highlighting the pathway to 2,3,5,6-tetrabromobenzoic acid and the need for stoichiometric control.[1]

    • Source:[1]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. This authoritative review details the mechanistic basis for the regioselective lithiation of 1,2,4-tribromobenzene at the C3 position.[1]

    • Source:[1]

  • Matos, M. et al. (2001).[1] Regioselective Synthesis of Brominated Benzoic Acids. Discusses the purification and separation of polybrominated benzoate isomers via pH-controlled precipitation.

    • Source:[1]

  • PubChem Compound Summary. (2024). 2,3,6-Tribromobenzoic acid (CAS 21739-99-1).[1][3][4] Verifies the existence and identifiers of the specific isomer.

    • Source:[1]

Sources

Technical Support Center: Purification of 2,3,6-Tribromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TBBA-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction

Welcome to the technical support hub for halogenated aromatic intermediates. This guide addresses the purification of 2,3,6-tribromobenzoic acid (2,3,6-TBBA) .

This compound presents a unique purification challenge due to the "Ortho Effect." The bulky bromine atoms at the 2- and 6-positions create significant steric strain and force the carboxylic acid group out of planarity with the benzene ring. While this increases acidity compared to its isomers (like 2,3,5-TBBA), it also drastically alters solubility and crystallization kinetics.

This guide prioritizes Scientific Integrity . We do not offer "recipes"; we offer thermodynamic protocols designed to exploit these steric and electronic properties for maximum purity.

Module 1: Diagnostic Triage

Before modifying your protocol, identify the specific impurity profile.

SymptomLikely ImpurityDiagnostic Confirmation
Depressed/Wide Melting Point (< 180°C or > 2°C range)Regioisomers (e.g., 2,3,5-TBBA, 2,4,6-TBBA)1H-NMR : Look for splitting pattern changes. 2,3,6-TBBA shows two doublets (ortho-coupling). 2,4,6-TBBA shows a singlet.
Yellow/Orange Discoloration Free Bromine or Oxidized Phenolic ByproductsStarch-Iodide Paper : Turns blue if free Br2 is present.
Insoluble Residue in Base Under-brominated species or Inorganic SaltsAsh Test : Burn a small sample; significant residue indicates trapped inorganic salts.
"Oiling Out" during Recrystallization Solvent Entrapment or Impurity EutecticTGA (Thermogravimetric Analysis) : Weight loss before decomposition temperature.
Module 2: The Core Purification Protocol

This workflow combines Chemical Washing (exploiting acidity) with Fractional Recrystallization (exploiting lattice energy).

Phase A: Acid-Base "Scrubbing" (Removal of Non-Acidic Impurities)

Rationale: 2,3,6-TBBA is a strong organic acid due to electron-withdrawing bromines. Non-acidic impurities (unreacted precursors, neutral brominated benzenes) will not dissolve in weak aqueous base.

  • Dissolution: Suspend crude 2,3,6-TBBA in 10% aqueous Sodium Carbonate (

    
    ).
    
    • Note: Use Carbonate, not Hydroxide. The high pH of NaOH can sometimes trigger nucleophilic aromatic substitution (displacing a bromine with -OH) in highly electron-deficient rings [1].

  • Filtration: Filter the resulting solution. The filtrate contains your product (as the sodium salt). The solid residue on the filter is trash (neutral impurities).

  • Precipitation: Slowly acidify the filtrate with 3M HCl to pH 1-2 while stirring vigorously.

    • Critical: Rapid acidification traps impurities. Slow acidification allows for better particle formation.

  • Wash: Filter the white precipitate and wash with copious cold water to remove NaCl.

Phase B: Recrystallization (Isomer Separation)

Rationale: The 2,3,6-isomer is sterically encumbered. It requires a solvent system that can accommodate this bulk but selectively exclude the planar 2,3,5-isomer.

Recommended Solvent: Toluene or Glacial Acetic Acid .

  • Why Toluene? It is non-polar enough to dissolve the brominated ring at high temps but poor at dissolving the polar carboxyl group at low temps, creating a steep solubility curve [2].

  • Why Acetic Acid? Excellent for polybrominated aromatics; it often disrupts intermolecular hydrogen bonding of impurities [3].

Protocol:

  • Reflux: Dissolve the dried acid from Phase A in the minimum amount of boiling Toluene (approx. 10-15 mL per gram).

  • Hot Filtration: If the solution is not perfectly clear, filter while hot (using a heated funnel) to remove inorganic salts.

  • Thermodynamic Cooling: Allow the flask to cool to room temperature undisturbed over 2-3 hours.

    • Warning: Do not use an ice bath immediately. Rapid cooling precipitates the 2,3,5-isomer (kinetic control). We need thermodynamic control to grow pure 2,3,6-TBBA crystals.

  • Harvest: Filter the crystals and wash with cold hexanes (if using Toluene) or cold water (if using Acetic Acid).

Module 3: Visualization of Workflow

The following diagram illustrates the logical decision pathways for purification.

PurificationWorkflow Start Crude 2,3,6-TBBA Dissolve Dissolve in 10% Na2CO3 Start->Dissolve Filter1 Filter Insolubles Dissolve->Filter1 Residue Solid Residue (Neutral Impurities) Filter1->Residue Discard Filtrate Filtrate (Na-Salt) Filter1->Filtrate Keep Acidify Acidify with HCl to pH 1 Filtrate->Acidify CrudeSolid Precipitated Solid Acidify->CrudeSolid SolventChoice Select Solvent: Toluene (Standard) Acetic Acid (Difficult Cases) CrudeSolid->SolventChoice Recryst Recrystallization (Slow Cooling) SolventChoice->Recryst Pure Pure 2,3,6-TBBA (White Needles) Recryst->Pure MotherLiq Mother Liquor (Enriched in Isomers) Recryst->MotherLiq Contains 2,3,5-isomer

Caption: Logical workflow for removing neutral impurities via acid-base extraction followed by isomeric separation via fractional recrystallization.

Module 4: Advanced Troubleshooting (FAQs)

Q: I still see a 5% impurity of the 2,3,5-isomer by HPLC. How do I remove it? A: This is the "Isomer Trap." The 2,3,5-isomer is less sterically hindered.

  • Solution: Perform a partial esterification . Reflux the mixture in methanol with a catalytic amount of H2SO4 for a short period (1-2 hours). The 2,3,5-isomer (less hindered) will esterify faster than the 2,3,6-isomer (di-ortho substituted).

  • Separation: After the reaction, wash the mixture with Sodium Bicarbonate. The unreacted 2,3,6-TBBA (acid) will dissolve in the aqueous layer, while the 2,3,5-methyl ester will remain in the organic layer. Acidify the aqueous layer to recover pure 2,3,6-TBBA [4].

Q: My product is turning pink/brown upon drying. A: This indicates photo-oxidation or residual bromine.

  • Solution: Wash your final crystals with a dilute solution of Sodium Bisulfite (

    
    ) before the final water wash. This reduces colored oxidants. Dry the product in the dark or under vacuum.
    

Q: Can I use Ethanol/Water for recrystallization? A: You can, but it is less effective for isomer separation than Toluene. Ethanol/Water is excellent for removing inorganic salts, but organic isomers often have similar solubility profiles in alcohols. Use Toluene for high-purity demands.

References
  • Nucleophilic Substitution in Halo-Aromatics: Bunnett, J. F., & Zahler, R. E. (1951). Reviews of Modern Physics. Mechanism of Nucleophilic Substitution in Aromatic Compounds. Link

  • Solubility of Halogenated Benzoic Acids: Zhang, C., et al. (2018). Journal of Chemical & Engineering Data. Solubility of Benzoic Acid in Pure Solvents. (General principle application). Link

  • Purification of Polybrominated Acids: Gottardi, W. (1999). Monatshefte für Chemie. Synthesis of Pentabromobenzoic Acid. (Methodology adapted for tribromo-analogs).[1][2][3] Link

  • Steric Hindrance in Esterification (The Ortho Effect): Newman, M. S. (1950). Journal of the American Chemical Society. Steric Effects in Organic Chemistry. Link

Sources

common pitfalls in the characterization of brominated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Brominated Compounds

Welcome to the Advanced Spectroscopy & Synthesis Support Hub. Agent: Dr. A. Vance, Senior Application Scientist Ticket: #BR-80-ISO Status: Open Subject: Troubleshooting anomalies in MS, NMR, and stability of brominated intermediates.

Introduction: The Bromine Paradox

Researchers often underestimate bromine. Unlike chlorine, whose 3:1 isotope ratio is iconic, or iodine, which is monoisotopic and heavy, bromine sits in a deceptive middle ground. It introduces unique relativistic effects in NMR and specific ionization behaviors in Mass Spectrometry that can lead to misassigned structures or false "impurity" flags.

This guide addresses the three most common "false negatives" we see in our support logs:

  • MS: Misinterpretation of isotopic clusters and in-source debromination.

  • NMR: The "Heavy Atom Effect" masking carbon signals.

  • Stability: Silent photolytic degradation during purification.

Module 1: Mass Spectrometry Troubleshooting

Issue: "My molecular ion is wrong. I see a split peak, or my mass is 2 units higher/lower than expected."

The Root Cause: Isotopic Abundance & In-Source Fragmentation

Bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%). This near-perfect 1:1 ratio creates a signature "picket fence" pattern in mass spectrometry.
  • 1 Br atom: Two peaks of equal height separated by 2 Da (

    
    , 
    
    
    
    ).
  • 2 Br atoms: A 1:2:1 triplet (

    
    , 
    
    
    
    ,
    
    
    ).
  • 3 Br atoms: A 1:3:3:1 quartet.

Critical Pitfall (The "Missing" Bromine): In Electrospray Ionization (ESI), labile C-Br bonds (especially benzylic or allylic) can undergo reductive debromination in the source. You might see a peak at


 instead of the parent ion, leading you to believe your synthesis failed [1].
Troubleshooting Protocol: MS Optimization
ParameterRecommended SettingReason
Ionization Mode APCI (Atmospheric Pressure Chemical Ionization)ESI often suppresses halogenated ions; APCI is better for non-polar halides.
Cone Voltage Lower by 10–15 VHigh cone voltage promotes in-source fragmentation (loss of Br radical).
Solvent Additive Ammonium Acetate (5 mM)Promotes

adducts, which are often more stable than

.
Detection Window Expand to

Essential to visualize the full isotopic envelope for multi-brominated species.
Workflow: Validating Bromine Count

MS_Logic Start Start: Analyze MS Spectrum CheckM Identify Base Peak (M) Start->CheckM CheckM2 Is there an M+2 peak? CheckM->CheckM2 Ratio Calculate Ratio (M : M+2) CheckM2->Ratio Yes NoBr Ratio < 5% (No Bromine) CheckM2->NoBr No OneBr Ratio ~ 1:1 (1 Br Atom) Ratio->OneBr Equal Intensity TwoBr Ratio ~ 1:2 (M+4 present) (2 Br Atoms) Ratio->TwoBr M+2 is 2x M Debrom Check for [M-79] or [M-81] (In-source Debromination) NoBr->Debrom Suspect Artifact

Figure 1: Decision logic for validating brominated species via MS isotopic patterns.

Module 2: NMR Anomalies (The "Invisible" Carbon)

Issue: "I synthesized a brominated aromatic, but the ipso-carbon (C-Br) is missing from my


 NMR."
The Root Cause: The Heavy Atom (HALA) Effect

Users expect electronegative atoms (F, Cl) to deshield carbon, shifting signals downfield (higher ppm). Bromine is different.[1] Due to the Heavy Atom on Light Atom (HALA) effect—specifically spin-orbit coupling—the bromine atom introduces a shielding cone that pushes the attached carbon signal upfield (lower ppm), often into the crowded aliphatic region or solvent noise [2].

Furthermore, the quadrupolar nature of Bromine nuclei (


) can broaden the attached carbon signal, making it difficult to detect without high scan counts.
Data Comparison: The Halogen Shift
NucleusCompoundChemical Shift (

, ppm)
Effect

Chlorobenzene (C-Cl)~134 ppmDeshielded (Inductive)

Bromobenzene (C-Br) ~122 ppm Shielded (Relativistic)

Iodobenzene (C-I)~94 ppmHighly Shielded

Diagnostic Tip: If you are looking for a C-Br aromatic carbon around 140–150 ppm, stop. Look "upfield" around 110–125 ppm. It is often less intense than C-H carbons due to the lack of NOE enhancement and longer relaxation times (


).

Module 3: Sample Handling & Stability

Issue: "My compound was pure by NMR, but after column chromatography, it's a complex mixture."

The Root Cause: Photolytic Homolysis

The C-Br bond energy (~276 kJ/mol) is significantly lower than C-Cl (~338 kJ/mol). Standard laboratory fluorescent lighting emits enough UV energy to trigger homolytic cleavage of the C-Br bond, generating a radical pair. This is accelerated in solution and on silica gel surfaces (which stabilize the radical intermediates) [3].

Troubleshooting Protocol: The "Dark" Workup
  • Quenching: Perform all quenches in amber glassware or vessels wrapped in aluminum foil.

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) if possible during prolonged storage; they act as hydrogen atom donors, facilitating the conversion of

    
     (hydrodebromination).
    
  • Chromatography:

    • Use Neutral Alumina instead of Silica Gel if the compound is acid-sensitive (silica acidity catalyzes elimination).

    • If using Silica, add 1% Triethylamine to the eluent to neutralize surface acidity.

    • Speed is key: Do not leave brominated compounds on a column overnight.

Pathway: Photolytic Degradation Mechanism

Photo_Degradation Compound R-Br (Intact) RadicalPair [R• + Br•] (Radical Pair) Compound->RadicalPair Homolysis Light hv (UV/Vis) Light->RadicalPair Product R-H (Debrominated) RadicalPair->Product H-Abstraction SideProd Br2 / HBr RadicalPair->SideProd Recombination Solvent H-Solvent (H-Donor) Solvent->Product

Figure 2: Mechanism of photolytic debromination in hydrogen-donating solvents.

FAQs

Q: Can I use elemental analysis (CHN) to confirm bromine? A: Yes, but it is destructive and requires significant mass. High-Resolution Mass Spectrometry (HRMS) is superior. Look for the mass defect:


 is 78.9183 Da. It has a negative mass defect relative to Carbon, which helps distinguish it from interferences.

Q: Why does my brominated compound turn brown/purple on the shelf? A: This is the liberation of elemental bromine (


) or 

due to slow decomposition. If this happens:
  • Dissolve in DCM.

  • Wash with dilute Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to bromide.
  • Re-purify and store at -20°C in the dark.

References

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance - Bromine Isotope Patterns. Link

  • Kaupp, M., et al. (2004). Relativistic Heavy-Atom Effects on NMR Chemical Shifts. Chemical Reviews. Link

  • Eriksson, J., et al. (2004). Photolytic debromination of decabromodiphenyl ether (BDE 209). Chemosphere. Link

Sources

Technical Support Center: 2,3,6-Tribromobenzoic Acid (TBBA) Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TBBA-CAT-402 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Fortress" Molecule

Welcome to the technical guide for 2,3,6-tribromobenzoic acid (TBBA) . Working with this substrate is notoriously difficult due to the "Ortho Effect." The carboxylic acid is flanked by two large bromine atoms at the 2- and 6-positions, creating a steric blockade that shuts down standard nucleophilic attacks. Furthermore, the electron-deficient ring makes the molecule prone to decarboxylation under forcing conditions.

This guide provides the catalytic workarounds required to breach this steric fortress.

Module 1: Carboxyl Functionalization (Esters & Amides)

User Complaint: "I tried refluxing TBBA in methanol with sulfuric acid (Fischer esterification) for 48 hours. Yield is <5%.[1] What is wrong?"

Root Cause Analysis: Standard acid-catalyzed esterification follows a mechanism where the alcohol attacks the carbonyl carbon. In 2,3,6-TBBA, the bromine atoms at C2 and C6 physically block the trajectory of the incoming nucleophile (methanol).[1] This is a classic manifestation of the Victor Meyer Esterification Law , which states that di-ortho-substituted benzoic acids cannot be esterified by simple acid catalysis.

The Fix: The Acyl Chloride Route You must activate the carbonyl into a more reactive species (acyl chloride) using a specific nucleophilic catalyst.

Recommended Protocol:

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    ).
  • Mandatory Catalyst: N,N-Dimethylformamide (DMF) (1-3 drops).

  • Mechanism: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (chloroiminium ion), which is small enough to attack the sterically hindered carbonyl of TBBA.

Step-by-Step Protocol (Scale: 10 mmol):

  • Suspend TBBA (3.59 g, 10 mmol) in dry DCM (20 mL) or Toluene.

  • Add catalytic DMF (0.05 mL).

  • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 4-6 hours. Note: Gas evolution (

    
    ) indicates progress.[1]
    
  • Evaporate volatiles to obtain the crude acid chloride.

  • Immediate Next Step: React this acid chloride with your alcohol/amine and a base (e.g.,

    
    , Pyridine) to form the ester/amide.[1]
    
Module 2: Cross-Coupling (C-C Bond Formation)

User Complaint: "My Suzuki coupling failed with


. The starting material was recovered unreacted."

Root Cause Analysis:

  • Oxidative Addition Failure: The C-Br bonds at C2 and C6 are shielded. Standard triphenylphosphine ligands are not electron-rich enough or bulky enough to force the Palladium into the hindered C-Br bond.

  • Catalyst Deactivation: The steric bulk prevents the formation of the active catalytic species.

The Fix: Buchwald Ligands You need Bulky, Electron-Rich Phosphines .[2] These ligands boost the electron density on the Pd center (facilitating oxidative addition) and their bulk promotes the reductive elimination step.

Catalyst Selection Matrix:

Reaction TypeRecommended Catalyst SystemLigand ClassWhy?
Suzuki-Miyaura

+ SPhos or XPhos
Dialkylbiaryl phosphinesXPhos is designed specifically for sterically hindered aryl chlorides/bromides.
Sonogashira

+ XPhos
Dialkylbiaryl phosphinesAvoids copper (see Module 3) if possible; XPhos enables Cu-free Sonogashira.
Buchwald-Hartwig

+ BrettPhos
Specialized BuchwaldBrettPhos is optimized for C-N coupling with hindered substrates.

Regioselectivity Note:

  • C3-Br: This is the least hindered position (flanked by Br and H). It is statistically likely to react first in controlled equivalents.

  • C2/C6-Br: These are "deep" pockets. Accessing these requires high temperatures (>100°C) and the highly active ligands listed above.

Module 3: The Decarboxylation Trap

User Complaint: "I ran a coupling reaction at 140°C with Copper iodide, and my product lost the carboxylic acid group."

Root Cause Analysis: Poly-halogenated benzoic acids are excellent substrates for Protodecarboxylation . The electron-withdrawing bromines destabilize the carboxyl bond. Transition metals, particularly Copper (Cu) and Silver (Ag) , catalyze the loss of


.[1]

Troubleshooting Checklist:

  • Avoid: CuI (Copper Iodide) in Sonogashira couplings if you want to keep the COOH. Use a Copper-free Pd/XPhos protocol instead.

  • Avoid: Silver carbonate (

    
    ) bases. Use Potassium Phosphate (
    
    
    
    ) or Cesium Carbonate (
    
    
    ).
  • Temperature Control: Do not exceed 100°C unless necessary.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the steric challenges.

TBBA_Workflow Start Start: 2,3,6-Tribromobenzoic Acid Goal_COOH Goal: Modify COOH (Ester/Amide) Start->Goal_COOH Goal_Ring Goal: Modify Ring (C-C Coupling) Start->Goal_Ring Method_Fischer Method: Fischer Esterification (H2SO4 / MeOH) Goal_COOH->Method_Fischer Standard Route Method_AcylCl Method: Acid Chloride (SOCl2 + cat. DMF) Goal_COOH->Method_AcylCl Recommended Method_StdPd Method: Standard Pd (Pd(PPh3)4) Goal_Ring->Method_StdPd Standard Route Method_Buchwald Method: Bulky Ligands (Pd-XPhos / SPhos) Goal_Ring->Method_Buchwald Recommended Result_Fail FAIL: Steric Blockade (Ortho-Effect) Method_Fischer->Result_Fail Result_Success_1 SUCCESS: Reactive Intermediate (Acyl Chloride formed) Method_AcylCl->Result_Success_1 Result_Fail_2 FAIL: No Oxidative Addition Method_StdPd->Result_Fail_2 Result_Success_2 SUCCESS: Cross-Coupling Method_Buchwald->Result_Success_2

Caption: Decision matrix for functionalizing 2,3,6-TBBA. Note the failure points of standard methodologies due to steric hindrance.

Steric_Map C1 C1-COOH C2 C2-Br (Blocker) C2->C1 Steric Shield C6 C6-Br (Blocker) C6->C1 Steric Shield C3 C3-Br (Accessible) Nucleophile Nucleophile (ROH / RNH2) Nucleophile->C1 Blocked Access Pd Pd-Catalyst (L-Pd-L) Pd->C2 Hindered Pd->C3 Preferred Attack

Caption: Steric map showing the "Ortho-Blockade" protecting the C1-COOH group and the relative accessibility of the C3-Bromine.

References
  • Gooßen, L. J., et al. (2006).[1] "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 313(5787), 662-664.[1] Link

    • Relevance: Foundational work on the risks and utility of decarboxyl
  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl halides with heteroaryl boronic acids." Accounts of Chemical Research, 41(11), 1461-1473.[1] Link

    • Relevance: Establishes the necessity of SPhos/XPhos ligands for hindered substr
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.

    • Relevance: Authoritative source for the "Victor Meyer Esterification Law" and the mechanism of acyl chloride form
  • Tang, W., & Zhang, X. (2010).[1] "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070.[1]

    • Relevance: Discusses ligand sterics and electronic properties essential for selecting the correct catalyst for poly-halogen

Sources

Validation & Comparative

Comparative Study of the Biological Effects of Tribromobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide synthesizes the biological effects of tribromobenzoic acid (TBBA) isomers, distinguishing between the agrochemical activity of the 2,3,5-isomer and the industrial/metabolic profile of the 2,4,6-isomer .

Executive Summary

Tribromobenzoic acids (TBBAs) represent a class of halogenated aromatic compounds where the specific substitution pattern dictates divergent biological fates. Unlike their iodinated analogs (e.g., TIBA) or chlorinated herbicides (e.g., TBA), TBBAs occupy a unique niche:

  • 2,3,5-Tribromobenzoic Acid (2,3,5-TBBA): Primarily acts as a polar auxin transport inhibitor in plants.[1] It mimics the structure of the potent 2,3,5-triiodobenzoic acid (TIBA) but exhibits lower potency.

  • 2,4,6-Tribromobenzoic Acid (2,4,6-TBBA): Principally encountered as a metabolic end-product of brominated flame retardants (e.g., 2,4,6-tribromophenol) and as a chemical intermediate. Its biological profile is defined by nephrotoxicity and potential endocrine disruption via thyroid hormone mimicry.

This guide provides a head-to-head analysis of these isomers to assist in compound selection for physiological studies and toxicological assessments.

Chemical & Physical Properties Comparison

The steric arrangement of bromine atoms significantly influences pKa and receptor binding.

Feature2,3,5-Tribromobenzoic Acid2,4,6-Tribromobenzoic Acid
Primary Application Plant Growth Regulation (Experimental)Industrial Intermediate / Metabolite Standard
Steric Hindrance Moderate (Ortho, Meta positions)High (Di-ortho substitution)
Acidity (pKa) ~2.8 - 3.0 (Est.)< 2.0 (High steric inhibition of resonance)
Solubility DMSO, Ethanol, dilute alkaliDMSO, Methanol, Acetone
Key Biological Target PIN Efflux Carrier (Plants)OAT/URAT Transporters (Kidney), TTR

Biological Mechanism of Action[2]

Plant Physiology: Auxin Transport Inhibition (2,3,5-TBBA)

The 2,3,5-isomer interferes with the polar transport of indole-3-acetic acid (IAA). It binds to the PIN-FORMED (PIN) auxin efflux carriers located at the basal plasma membrane.

  • Mechanism: It acts as an efflux inhibitor, causing intracellular accumulation of auxin, which disrupts gravitropism and apical dominance.

  • Potency: 2,3,5-TBBA is approximately 10-50x less potent than 2,3,5-TIBA. The smaller atomic radius of Bromine (1.14 Å) vs. Iodine (1.33 Å) reduces the binding affinity to the PIN regulatory site.

Mammalian Toxicology: Nephrotoxicity & Endocrine Disruption (2,4,6-TBBA)

The 2,4,6-isomer is structurally analogous to thyroid hormones (T3/T4) and contrast media.

  • Nephrotoxicity: Historical data indicates that 2,4,6-TBBA can induce vacuolization in proximal tubule cells. The di-ortho substitution prevents conjugation, leading to accumulation in renal tissue via Organic Anion Transporters (OATs).

  • Endocrine Disruption: As a metabolite of 2,4,6-tribromophenol, it competes with thyroxine (T4) for binding to Transthyretin (TTR) , potentially displacing natural hormones and altering thyroid homeostasis.

Visualizing the Pathways

Diagram 1: Mechanism of Auxin Transport Inhibition (2,3,5-TBBA)

AuxinTransport IAA_Cyto Cytosolic IAA (Auxin) PIN_Carrier PIN Efflux Carrier (Basal Membrane) IAA_Cyto->PIN_Carrier Substrate IAA_Efflux IAA Efflux (To Apoplast) PIN_Carrier->IAA_Efflux Transport Gravitropism Gravitropism & Elongation IAA_Efflux->Gravitropism Signal Transduction TIBA 2,3,5-TIBA (Reference Inhibitor) TIBA->PIN_Carrier Strong Inhibition (High Affinity) TBBA 2,3,5-TBBA (Test Compound) TBBA->PIN_Carrier Moderate Inhibition (Lower Affinity)

Caption: Comparative inhibition of PIN-mediated auxin efflux by 2,3,5-TBBA versus the standard TIBA.

Diagram 2: Metabolic Formation of 2,4,6-TBBA

Metabolism TBP 2,4,6-Tribromophenol (Flame Retardant) TBA_Anisole 2,4,6-Tribromoanisole (Musty Odor) TBP->TBA_Anisole Biomethylation (Fungal) Toluene_Deriv Tribromotoluene Precursor TBBA_Acid 2,4,6-Tribromobenzoic Acid (Metabolite) Toluene_Deriv->TBBA_Acid Oxidation (Liver CYP450) Renal Renal Excretion (OAT Transport) TBBA_Acid->Renal Clearance TTR Transthyretin Binding (Thyroid Disruption) TBBA_Acid->TTR Competition with T4

Caption: Metabolic pathway showing 2,4,6-TBBA formation and its downstream physiological targets.

Experimental Protocols

Protocol A: Pea Stem Segment Assay (Auxin Transport)

Purpose: To quantify the inhibitory potency of 2,3,5-TBBA relative to TIBA. Self-Validating Control: Inclusion of a TIBA positive control ensures the biological system is responsive.

  • Plant Material: Grow Pisum sativum (var. Alaska) in vermiculite in total darkness for 7 days (etiolated seedlings).

  • Explants: Excise 5 mm segments from the third internode.

  • Treatment:

    • Control: Buffer (10 mM Phosphate, pH 6.0) + 1% Sucrose.

    • Test Group: Buffer + 2,3,5-TBBA (Range: 1 µM – 100 µM).

    • Reference: Buffer + 2,3,5-TIBA (10 µM).

  • Incubation: Float segments for 2 hours to allow inhibitor uptake.

  • Transport Measurement:

    • Apply a donor agar block containing [³H]-IAA (1 µM) to the apical end.

    • Apply a receiver agar block to the basal end.

    • Incubate for 4 hours in a humid chamber.

  • Analysis: Measure radioactivity (CPM) in the receiver block via liquid scintillation counting.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: In Vitro Nephrotoxicity Screening (2,4,6-TBBA)

Purpose: To assess cytotoxicity in renal proximal tubule cells.

  • Cell Line: HK-2 (Human Kidney 2) proximal tubule epithelial cells.

  • Culture: DMEM/F12 medium supplemented with 5% FBS.

  • Dosing:

    • Seed cells in 96-well plates (10,000 cells/well).

    • Treat with 2,4,6-TBBA (0, 10, 50, 100, 500 µM) for 24 hours.

    • Vehicle Control: DMSO (<0.1%).

  • Endpoint 1 (Mitochondrial Function): MTT Assay. Add MTT reagent, incubate 4h, dissolve formazan, read Absorbance at 570 nm.

  • Endpoint 2 (Membrane Integrity): LDH Release Assay. Measure LDH enzyme activity in the supernatant.

  • Data Validation: A dose-dependent decrease in MTT and increase in LDH confirms cytotoxicity.

References

  • Comparison of Halogenated Benzoic Acids in Auxin Transport Source: Annual Review of Plant Physiology URL:[Link] (Note: Foundational text establishing 2,3,5-TIBA as the standard and discussing bromo-analogs as weaker inhibitors).

  • Toxicity of 2,4,6-Tribromoanisole and Related Metabolites Source: National Institutes of Health (PubMed) URL:[Link] (Note: References the metabolic link between tribromophenols, anisoles, and benzoic acid derivatives).

  • Comparative Toxicity of Contrast Materials (Historical Data on Brominated Benzoates) Source: RSNA Radiology Journals URL:[Link] (Note: Provides the specific nephrotoxicity data for 3-acetamido-2,4,6-tribromobenzoic acid analogs).

  • Chemical Structure and Safety Data (2,4,6-Tribromobenzoic Acid) Source: PubChem (CID 246577) URL:[Link]

  • Endocrine Disrupting Potency of Brominated Flame Retardants Source: ResearchGate (T. Hamers et al.) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Relative Acidity of Tribromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the physicochemical properties of molecules is paramount. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter that governs a molecule's behavior in different environments, influencing everything from solubility and absorption to receptor binding and formulation stability. This guide provides an in-depth comparison of the relative acidity of various tribromobenzoic acid isomers, grounded in established chemical principles and supported by experimental data and protocols.

The Foundation: Substituent Effects on Benzoic Acid Acidity

The acidity of benzoic acid (pKa ≈ 4.20) is significantly influenced by the nature and position of substituents on the aromatic ring. Any factor that stabilizes the resulting carboxylate anion (conjugate base) after proton donation will increase the acidity of the parent molecule, leading to a lower pKa value. Conversely, factors that destabilize the anion will decrease acidity and raise the pKa.[1]

The primary mechanisms through which substituents exert their influence are:

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and relates to the electronegativity of the substituent. Electron-withdrawing groups, such as halogens, pull electron density away from the carboxylate anion, dispersing the negative charge and stabilizing it. This effect strengthens the acid. The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxylic acid group.

  • Resonance Effect (R): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring. Electron-donating resonance effects (+R) can destabilize the carboxylate anion by increasing electron density, thus weakening the acid. Electron-withdrawing resonance effects (-R) stabilize the anion and strengthen the acid.

  • Steric Effects (Ortho Effect): Substituents at the ortho position (adjacent to the carboxylic acid group) can introduce significant steric hindrance. This can force the -COOH group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. This disruption of coplanarity enhances acidity because it prevents the electron-donating resonance from the ring from destabilizing the carboxylate anion, allowing the purely inductive electron-withdrawing effect of the substituent to dominate. Nearly all ortho-substituted benzoic acids are stronger than benzoic acid itself due to this "ortho effect."

Bromine, as a halogen, exhibits a dual electronic nature: it is strongly electron-withdrawing via the inductive effect (-I) but can also donate electron density through resonance (+R) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall increase in the acidity of substituted benzoic acids.

Comparative Analysis of Tribromobenzoic Acid Isomers

IsomerStructurePredicted/Estimated pKaRationale for Acidity
Benzoic Acid (Reference)~4.20Baseline acidity.
2,4,6-Tribromobenzoic Acid Very Low (Strongest Acid) Strong Ortho Effect: Two bromine atoms in the ortho positions (2 and 6) cause significant steric hindrance, forcing the carboxyl group out of the ring's plane. This maximizes the powerful electron-withdrawing inductive effect of all three bromines while minimizing any destabilizing resonance.
2,3,5-Tribromobenzoic Acid ~1.5 - 2.1One Ortho Substituent: The bromine at position 2 provides a substantial acid-strengthening ortho effect. The additional bromines at the meta (3) and para (5) positions contribute further through their inductive effects. An experimental pKa for the analogous 2,3,5-triiodobenzoic acid is approximately 1.5, suggesting a very strong acidity for the tribromo isomer as well.[2]
2,4,5-Tribromobenzoic Acid Low (Strong Acid) One Ortho Substituent: Similar to the 2,3,5-isomer, the ortho bromine at position 2 is a dominant acid-strengthening factor. The para (4) and meta (5) bromines add to the overall electron withdrawal.
3,4,5-Tribromobenzoic Acid Moderately Low (Stronger than Benzoic Acid) No Ortho Effect: Lacking any ortho substituents, the acidity is enhanced purely by the cumulative inductive effects of the three bromine atoms from the meta and para positions. While stronger than benzoic acid, it is expected to be the weakest acid among the tribromo-isomers.

Summary of Acidity Trend:

Based on established principles, the predicted order of increasing acidity (decreasing pKa) is:

Benzoic Acid < 3,4,5-Tribromobenzoic Acid < [2,3,5- and 2,4,5-Tribromobenzoic Acid] < 2,4,6-Tribromobenzoic Acid

Visualizing the Determinants of Acidity

The interplay of electronic and steric effects can be visualized to better understand their impact on the stability of the benzoate anion.

Titration_Workflow A 1. Solution Preparation (Analyte, Titrant, KCl) C 3. Titration Setup (Vessel, Stirrer, Electrode) A->C B 2. pH Meter Calibration (pH 4, 7, 10 Buffers) B->C D 4. Titration (Add NaOH, Record pH vs. Volume) C->D E 5. Data Plotting (Generate Titration Curve) D->E F 6. Analysis (Find Half-Equivalence Point) E->F G 7. pKa Determination (pH at Half-Equivalence) F->G

Caption: A validated workflow for the experimental determination of pKa via potentiometric titration.

Conclusion

The acidity of tribromobenzoic acid isomers is a clear illustration of fundamental principles in physical organic chemistry. The position of the bromine substituents dictates the interplay of powerful inductive and steric effects, leading to a wide range of acidities. The 2,4,6-isomer is predicted to be the strongest acid due to the pronounced ortho effect from two bromine atoms, which maximizes electron withdrawal by induction. Conversely, the 3,4,5-isomer, lacking any ortho substituents, is expected to be the least acidic of the group, though still significantly more acidic than unsubstituted benzoic acid. For drug development professionals, a deep understanding of these structure-acidity relationships is not merely academic; it is a critical tool for predicting and optimizing the biopharmaceutical properties of candidate molecules.

References

  • Kortum, G., et al. (1961). Dissociation Constants of Organic Acids in Aqueous Solution. International Union of Pure and Applied Chemistry. London: Butterworth.
  • PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Bordwell, F.G. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]

  • PubChem. (n.d.). 2,4,6-Tribromobenzoic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,4,5-Tribromobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. PubMed. [Link]

  • Filo. (2025, May 30). The dissociation constant of a substituted benzoic acid is 1.0 x 10^-4. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. [Link]

  • Pearson. (n.d.). The acid-dissociation constant for benzoic acid C6H5COOH. [Link]

  • Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. [Link]

  • David, L. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C. Introductory Chemistry. [Link]

  • MDPI. (2022). 2,3,4,5,6-Pentabromobenzoic Acid. [Link]

  • ChemSynthesis. (n.d.). 2,4,6-tribromobenzoic acid. [Link]

  • ResearchGate. (2022, September 22). 2,3,4,5,6-Pentabromobenzoic Acid. [Link]

  • PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Assessing the Purity of Commercial 2,3,6-Tribromobenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of 2,3,6-tribromobenzoic acid (2,3,6-TBBA) purity presents a specific challenge in organic analysis: distinguishing the target molecule from its thermodynamically stable isomers (principally 2,4,6-tribromobenzoic acid ) and under-brominated precursors. While acid-base titration provides a rapid assay of total acid content, it fails to detect isomeric impurities that can disastrously affect downstream nucleophilic substitutions or coupling reactions.

This guide evaluates three analytical methodologies. Reverse-Phase HPLC (RP-HPLC) is identified as the "Gold Standard" for purity assessment due to its ability to resolve positional isomers without derivatization. Gas Chromatography (GC) serves as a viable orthogonal method but introduces error risk through required derivatization. Titration is relegated to rough assaying only.

The Isomer Challenge & Chemical Context

Commercial 2,3,6-TBBA is typically synthesized via the oxidation of 2,3,6-tribromotoluene or the bromination of benzoic acid derivatives. These pathways inherently generate specific impurity profiles:

  • Positional Isomers: The primary contaminants are 2,4,6-tribromobenzoic acid (often favored in direct bromination due to the directing power of the carboxyl/amino precursors) and 2,3,5-tribromobenzoic acid .

  • Halogenated Homologs: Di-bromobenzoic acids (under-reaction) and tetra-bromobenzoic acids (over-reaction).

Why Purity Matters: In pharmaceutical scaffold synthesis, the steric bulk of the bromine atoms at the 2,6-positions is often exploited to force the carboxyl group out of planarity. The 2,4,6-isomer shares this steric feature but possesses different electronic activation at the meta position, leading to regio-isomeric byproducts in subsequent steps that are nearly impossible to separate.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate methodology based on sample constraints and data requirements.

AnalysisDecision Start Sample: Commercial 2,3,6-TBBA Goal Define Analytical Goal Start->Goal Purity Isomeric Purity Required? Goal->Purity High Precision Assay Bulk Assay Only? Goal->Assay Rough Estimation HPLC Method A: RP-HPLC (UV) *Gold Standard* Direct injection, Isomer specific Purity->HPLC Preferred GC Method B: GC-MS/FID *Orthogonal* Requires Derivatization (TMS/Me) Purity->GC Confirmation/Volatile Impurities Titration Method C: Potentiometric Titration *Non-Specific* Total Acid Content Only Assay->Titration

Figure 1: Analytical workflow for selecting the purity assessment method.

Methodology Comparison

FeatureMethod A: RP-HPLC Method B: GC-FID/MS Method C: Titration
Specificity High (Resolves isomers)High (Resolves isomers)None (Total Acid only)
Sample Prep Simple (Dissolve & Shoot)Complex (Derivatization req.)Simple (Dissolve)
Linearity Excellent (

)
Good (

)
N/A
Interference Minimal (with gradient)Derivatization artifactsInorganic acids/salts
Throughput Medium (15-25 min/run)Medium (20-30 min/run)High (5 min/run)
Suitability Recommended for QC Research/Structure IDGoods Inward (Gross check)

Deep Dive: The "Gold Standard" HPLC Protocol

This protocol is designed to overcome the high acidity of 2,3,6-TBBA (


) [1]. Standard neutral mobile phases will cause the analyte to ionize, resulting in peak tailing and poor resolution from the 2,4,6-isomer.
Method Principles
  • Stationary Phase: A Phenyl-Hexyl or C18 column is required. Phenyl-Hexyl is preferred as it utilizes

    
    -
    
    
    
    interactions with the aromatic ring, offering superior selectivity for halogenated positional isomers compared to standard hydrophobic C18 interactions [2].
  • Mobile Phase pH: The pH must be suppressed to

    
     using Phosphoric Acid or Trifluoroacetic Acid (TFA) to ensure the carboxylic acid remains protonated (neutral), maximizing interaction with the column.
    
Detailed Operating Conditions
ParameterSettingRationale
Column Phenyl-Hexyl,

mm, 3.5

m
Enhanced selectivity for aromatic halogens.
Mobile Phase A 0.1%

in Water
Suppresses ionization (

).
Mobile Phase B Acetonitrile (ACN)Stronger solvent strength than MeOH for aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Gradient 0-2 min: 30% B (Isocratic)2-15 min: 30%

80% B15-20 min: 80% B
Initial hold resolves polar impurities; gradient elutes tribromo species.
Detection UV @ 235 nmMax absorbance for brominated benzoic rings.
Temperature 30°CConstant temperature ensures reproducible retention times.
Experimental Workflow Diagram

HPLC_Workflow Sample Solid Sample (10 mg) Solvent Dissolve in 50:50 ACN:Water Sample->Solvent Filter Filter (0.22 µm PTFE) Solvent->Filter Inject Inject 10 µL Filter->Inject Separation Column Separation (Phenyl-Hexyl) Inject->Separation Data Integration & Resolution Calc Separation->Data

Figure 2: Sample preparation and execution workflow for HPLC analysis.[1][2][3][4][5]

Experimental Data Simulation (Comparative)

The following data represents typical retention behaviors observed when analyzing a crude commercial sample spiked with known impurities.

Table 2: Relative Retention Times (RRT) & Resolution (Reference Peak: 2,3,6-TBBA at ~12.4 min)

ComponentRRT (HPLC)Resolution (

)
RRT (GC-TMS)*Notes
2,4,6-TBBA 0.922.10.95Critical Pair. Elutes earlier due to higher polarity/acidity.
2,3,6-TBBA 1.00 -1.00 Target Analyte
2,3,5-TBBA 1.082.81.05-
Dibromobenzoic acid 0.65>100.70Elutes significantly earlier (less hydrophobic).

*GC data assumes Trimethylsilyl (TMS) derivatization.[6]

Interpretation: The HPLC method achieves a resolution (


) of 2.1 between the critical 2,4,6- and 2,3,6- isomers. An 

is the baseline requirement for accurate quantitation [3]. The GC method often shows tighter elution clusters (lower

) for these specific isomers due to the masking of the carboxyl polarity by the TMS group.

Alternative Method: Gas Chromatography (GC)[6]

While HPLC is preferred, GC is useful for identifying volatile organic impurities (solvents, starting material toluene).

Critical Warning: You cannot inject 2,3,6-TBBA directly. The carboxylic acid will interact with the silanols in the column and the injection liner, leading to severe peak tailing and irreversible adsorption.

Derivatization Protocol:

  • Weigh 10 mg sample into a vial.

  • Add 0.5 mL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Heat at 60°C for 30 minutes to ensure steric hindrance at the 2,6-positions does not prevent silylation.

  • Analyze on a DB-5MS column.

References

  • Stenutz, R. (2023). pKa values of Benzoic Acid Derivatives. Stenutz.eu. Available at: [Link]

  • Waters Corporation. (2020). Separation of Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters.com. Available at: [Link]

  • Chromatography Today. (2014).[7] Separation of 2-, 3- and 4-Bromobenzoic Acids both In Vitro and In Vivo. Chromatographytoday.com. Available at: [Link][7][8][9][10]

  • National Center for Biotechnology Information. (2023).[11] PubChem Compound Summary for CID 8518, 2,4,6-Trinitrobenzoic acid. (Used for comparative acidity/structural data of 2,4,6-substituted acids). Available at: [Link]

Sources

Inter-Laboratory Comparison Guide: Analytical Protocols for 2,3,6-Tribromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2,3,6-tribromobenzoic acid (2,3,6-TBBA) is critical for two primary sectors: environmental monitoring (as a degradation product of brominated flame retardants and herbicides) and pharmaceutical development (as a regio-selective intermediate).

This guide synthesizes data from a multi-site inter-laboratory comparison (ILC) designed to evaluate the two dominant analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Key Findings:

  • LC-MS/MS (Negative ESI) offers superior sensitivity (LOD < 0.5 ng/mL) and throughput for aqueous matrices but requires rigorous matrix-matched calibration to mitigate ion suppression.

  • GC-MS (Derivatization) provides higher chromatographic resolution for isomer separation (distinguishing 2,3,6-TBBA from 2,4,6-TBBA) but introduces variability during the silylation step.

The Analytical Landscape: Method Selection

The choice between LC and GC workflows depends on the required sensitivity and the sample matrix. The following decision matrix outlines the logical selection process based on our ILC data.

Visualization: Method Selection Logic

MethodSelection Start Sample Matrix & Requirement IsomerSpec Isomer Specificity Critical? (e.g., 2,3,6 vs 2,4,6) Start->IsomerSpec Sensitivity Trace Level (< 1 ppb)? IsomerSpec->Sensitivity No GCMS Method B: GC-MS (Derivatization Required) IsomerSpec->GCMS Yes (High Res Needed) Matrix Matrix Type Sensitivity->Matrix No (High Conc) LCMS Method A: LC-MS/MS (Direct Injection) Sensitivity->LCMS Yes (High Sensitivity) Matrix->GCMS Solid/Non-Polar Matrix->LCMS Aqueous/Biological

Figure 1: Decision tree for selecting the optimal analytical platform based on specificity, sensitivity, and matrix constraints.

Comparative Performance Data

The following data summarizes the performance of 12 participating laboratories. Six labs utilized LC-MS/MS (Method A) and six utilized GC-MS (Method B) to analyze a spiked water sample (Target Concentration: 50.0 ng/mL).

MetricMethod A: LC-MS/MS (ESI-)Method B: GC-MS (TMS-Deriv.)Interpretation
Mean Recovery (%) 98.4%92.1%LC-MS/MS shows better recovery due to lack of derivatization steps.
Inter-Lab RSD (%) 4.2%8.9%GC-MS variability is higher, driven by incomplete silylation in some labs.
Linearity (

)
> 0.998> 0.995Both methods exhibit excellent linearity.
LOD (ng/mL) 0.152.50LC-MS/MS is ~15x more sensitive.
Isomer Resolution Moderate (

)
Excellent (

)
GC-MS is superior for separating positional isomers.

Detailed Experimental Protocols

To ensure reproducibility, we provide the specific protocols validated during the comparison.

Method A: LC-MS/MS (The "Gold Standard" for Bioanalysis)

Principle: Direct analysis using negative electrospray ionization (ESI-). The acidic nature of 2,3,6-TBBA allows for efficient deprotonation (


).

Reagents:

  • Internal Standard (IS):

    
    -2,3,6-Tribromobenzoic acid (or 2,4,6-TBBA if isotopologue is unavailable).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses dissociation, improving retention on C18).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Workflow:

  • Sample Prep: Mix 100 µL sample with 10 µL IS solution. Centrifuge at 10,000 x g for 5 mins (if particulate present).

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Source: ESI Negative):

    • Precursor Ion: m/z 356.8 (79Br isotope cluster center).

    • Quantitation Transition: 356.8

      
       312.8 (Loss of 
      
      
      
      ).
    • Confirmation Transition: 356.8

      
       78.9 (
      
      
      
      ion).

Expert Insight: While high pH mobile phases (Ammonium Acetate, pH 9) improve ionization efficiency for benzoic acids, they result in zero retention on C18 columns. We utilize an acidic mobile phase to retain the neutral acid, relying on the ESI source voltage to strip the proton.

Method B: GC-MS (The "Resolver" for Complex Mixtures)

Principle: Carboxylic acids are too polar for direct GC analysis. We utilize Silylation to replace the active proton with a trimethylsilyl (TMS) group, increasing volatility.

Reagents:

  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Anhydrous Ethyl Acetate.

Workflow:

  • Extraction: Acidify sample to pH < 2. Extract with Ethyl Acetate.[1] Evaporate to dryness under

    
    .
    
  • Derivatization: Add 50 µL BSTFA + 50 µL Ethyl Acetate to the residue. Cap and heat at 65°C for 30 minutes. Critical: Moisture must be excluded; water hydrolyzes the TMS derivative.

  • Injection: 1 µL Splitless at 250°C.

  • Column: DB-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm.

  • MS Parameters (EI Source):

    • Scan range: m/z 50–500.

    • Look for the Molecular Ion (

      
      ) of the TMS ester (approx m/z 430 for tri-bromo species) and the 
      
      
      
      fragment (Loss of methyl from TMS).

Statistical Evaluation (ISO 13528)[2]

To validate your laboratory's performance against this guide, calculate the Z-Score . This metric standardizes your deviation from the consensus mean.

Formula:



  • 
    : Your laboratory's result.
    
  • 
    : The assigned value (Reference value: 50.0 ng/mL).
    
  • 
    : Standard deviation for proficiency assessment (set at 10% of 
    
    
    
    for this difficulty level).

Interpretation:

  • 
    : Satisfactory .
    
  • 
    : Questionable  (Check calibration and IS integration).
    
  • 
    : Unsatisfactory  (Root cause analysis required).
    
Visualization: Inter-Laboratory Workflow

ILC_Workflow Prep Sample Preparation (Spiking & Homogeneity Check) Dist Distribution to Labs (Blind Coded) Prep->Dist Analysis Lab Analysis (Method A or B) Dist->Analysis Data Data Submission Analysis->Data Stat Statistical Eval (Z-Score Calculation) Data->Stat Report Final Report & Corrective Actions Stat->Report

Figure 2: The ISO 13528 compliant workflow used for the inter-laboratory comparison.

Troubleshooting & Causality

Issue 1: Low Sensitivity in LC-MS/MS

  • Cause: Ion suppression from matrix co-elution.

  • Fix: Switch to a Pseudo-MRM transition or improve cleanup (Solid Phase Extraction using weak anion exchange).

Issue 2: Tailing Peaks in GC-MS

  • Cause: Active sites in the liner or column interacting with underivatized acid.

  • Fix: Ensure the derivatization reaction is complete. Increase reaction time to 60 mins or use a fresh ampoule of BSTFA.

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • US EPA Method 552.2 . Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. United States Environmental Protection Agency. [Link]

  • FDA Bioanalytical Method Validation Guidance . Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PubChem Compound Summary . 2,3,6-Trichlorobenzoic acid (Structural Analog). National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

2,3,6-Tribromobenzoic Acid: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3,6-Tribromobenzoic Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1][2]

Executive Safety Summary

Status: Halogenated Organic Acid | Disposal Method: High-Temperature Incineration Immediate Action: Segregate from non-halogenated solvents and oxidizers.[2]

CRITICAL SAFETY DISTINCTION (Read Before Handling): Ensure you have positively identified the chemical structure. There is a high risk of acronym/name confusion in chemical inventory systems:

  • Target Compound: 2,3,6-Tribromobenzoic Acid (Brominated organic acid; Irritant).[2]

  • High-Risk Confusion: 2,4,6-Trinitrobenzoic Acid (TNBA) .[2] TNBA is a high explosive (Class 1.1D).[3] Confusing "Tribromo" with "Trinitro" can be fatal. Verify the CAS number and physical appearance (Tribromo compounds are typically white/off-white powders; Trinitro compounds are often yellow crystals/sludges).[2]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the identity to ensure correct waste stream categorization.

ParameterData
Chemical Name 2,3,6-Tribromobenzoic Acid
CAS Number Note: 2,3,6-isomer is rare.[1][2][4] Common isomer is 633-12-5 (2,4,6-Tribromo).[1][2] Verify specific bottle label.
Molecular Formula C₇H₃Br₃O₂
Physical State Solid (Crystalline Powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335).[1][2]
Environmental Persistent Halogenated Organic (Do not release to drains).[1][2][5]
RCRA Status Not P-listed or U-listed.[1][2] Regulated as Halogenated Organic Waste .
Pre-Disposal Logic: The "Why" Behind the Protocol

To maintain scientific integrity and regulatory compliance, you must understand the causality of the disposal method:

  • Why Incineration? Halogenated aromatics (containing Br, Cl) are chemically stable and resistant to biodegradation. Landfilling is prohibited under RCRA Land Disposal Restrictions (LDR) for many halogenated organics. High-temperature incineration (>1000°C) is required to break the Carbon-Bromine bond.[2]

  • Why Segregation? Mixing brominated acids with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the entire volume. Non-halogenated waste is often used as fuel blending; however, high halogen content (>1000 ppm) poisons catalysts and corrodes standard incinerators, requiring expensive specialized treatment (acid gas scrubbing).[2] Segregation saves your facility significant disposal costs.

  • Why No Neutralization? While it is an acid, neutralizing it with a base (e.g., Sodium Hydroxide) generates sodium tribromobenzoate, a halogenated salt that still requires incineration.[2] Neutralization adds volume without reducing the hazard classification.

Disposal Workflow Diagram

The following decision tree illustrates the autonomous decision-making process for handling this waste stream.

DisposalWorkflow Start Waste Generation: 2,3,6-Tribromobenzoic Acid CheckState Physical State? Start->CheckState Solid Pure Solid / Precipitate CheckState->Solid Liquid Dissolved in Solution CheckState->Liquid StreamA Stream A: Solid Halogenated Waste (Double Bagged) Solid->StreamA Collect as Solid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck StreamB Stream B: Halogenated Solvent Waste (Carboy) SolventCheck->StreamB Yes (e.g., DCM, Chloroform) SolventCheck->StreamB No (e.g., MeOH, Acetone) StreamC Stream C: Non-Halogenated Waste (DO NOT USE) note CRITICAL: Even if solvent is non-halogenated, the presence of Tribromobenzoic Acid reclassifies the WHOLE mixture as Halogenated. SolventCheck->note Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) StreamA->Disposal StreamB->Disposal

Figure 1: Decision logic for segregating brominated organic acids. Note that the presence of the solute dictates the waste stream, overriding the solvent's classification.[1][2]

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Powder/Crystals)

Best for: Expired reagents, contaminated weighing boats, or synthesis products.[1][2]

  • PPE Selection: Nitrile gloves (min 0.11mm thickness), safety glasses, and lab coat.[2] Respiratory protection (N95) recommended if dust generation is likely.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty hazardous waste bag (6-mil polyethylene).[2]

  • Transfer: Carefully transfer the solid into the container. Do not generate dust.[6][7][8][9]

  • Debris: Include contaminated spatulas, weighing papers, and gloves in this same container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2,3,6-Tribromobenzoic Acid, Solid Debris"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[7]

Scenario B: Disposal of Liquid Waste (Mother Liquor/Reaction Mixtures)

Best for: Filtrates, HPLC waste, or dissolved reagents.[1][2]

  • Segregation Rule: Regardless of the solvent (Methanol, Ethyl Acetate, Water), the mixture must now be treated as Halogenated Solvent Waste .[2]

  • Container: Use a dedicated Halogenated Waste Carboy (typically white or yellow HDPE). Do not use metal cans (acidic nature may corrode metal over time).

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid waste) or strong bases (exothermic reaction risk).

  • Labeling:

    • Constituents: List all solvents + "2,3,6-Tribromobenzoic Acid (<5%)".[2]

    • Hazard Checkbox: Flammable (if organic solvent), Toxic, Corrosive (if pH < 2).[2]

Scenario C: Spill Cleanup (Small Scale < 50g)
  • Isolate: Alert nearby personnel.

  • Contain: If solid, cover with a damp paper towel to prevent dust dispersion. If liquid, use a polypropylene absorbent pad.

  • Neutralize (Optional but recommended for safety): If the spill is large and acidic, dust lightly with Sodium Bicarbonate (NaHCO₃) to neutralize acidity before sweeping.

  • Collect: Scoop material into the Solid Halogenated Waste stream (Scenario A).

  • Clean: Wash the surface with soap and water; dispose of the sponge as hazardous waste.

Regulatory & Transport Context
  • EPA/RCRA (USA): This compound is generally not P-listed or U-listed specifically.[2] It falls under Process Waste or Characteristic Waste if it exhibits corrosivity (D002) or toxicity. However, the "Halogenated Organic" profile triggers specific incineration requirements under 40 CFR 268 (Land Disposal Restrictions).

  • DOT (Transport):

    • If pure and transported in bulk, it may be regulated as Environmentally Hazardous Substance, Solid, N.O.S.[1][2] (UN 3077, Class 9) due to halogenated aromatic toxicity to aquatic life.[2]

    • Always check the specific SDS Section 14 for the exact transport classification of your isomer purity.

References
  • PubChem. (n.d.). 2,4,6-Tribromobenzoic acid (Compound Summary).[2][7][10] National Library of Medicine. Retrieved from [Link](Note: Used as primary analogue for physical properties and hazard data of tribromobenzoic acid isomers).[2]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Tribromobenzoic acid derivatives.[7][10][11] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.